Kibdelin C1
Description
Properties
CAS No. |
103549-47-9 |
|---|---|
Molecular Formula |
C83H88Cl4N8O29 |
Molecular Weight |
1803.4 g/mol |
IUPAC Name |
5,15,32,65-tetrachloro-64-[4,5-dihydroxy-3-(hydroxymethyl)-6-(10-methylundecanoylamino)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C83H88Cl4N8O29/c1-31(2)10-8-6-4-5-7-9-11-55(102)89-80-70(108)67(105)42(29-96)82(124-80)123-73-52-23-35-24-53(73)120-72-44(85)20-36(21-45(72)86)66(104)64-79(115)93-62(81(116)117)40-25-37(98)26-51(121-83-71(109)69(107)68(106)54(30-97)122-83)56(40)39-18-32(12-15-46(39)99)59(75(111)95-64)90-76(112)60(35)91-77(113)61-41-27-38(28-48(101)57(41)87)118-50-22-33(13-16-47(50)100)58(88-3)74(110)94-63(78(114)92-61)65(103)34-14-17-49(119-52)43(84)19-34/h12-28,31,42,54,58-71,80,82-83,88,96-101,103-109H,4-11,29-30H2,1-3H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117) |
InChI Key |
KVTBZHRLYBPWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Synonyms |
kibdelin C1 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Landscape of Kibdelin C1: A Technical Guide to Procyanidin C1
A Note on Nomenclature: The term "Kibdelin C1" does not correspond to a widely recognized compound in scientific literature. It is highly probable that this query refers to Procyanidin C1 (PCC1) , a well-researched polyphenolic compound. This guide will proceed under the assumption that "this compound" is synonymous with Procyanidin C1 and will detail its chemical structure, biological activities, and associated experimental methodologies.
Core Chemical Identity of Procyanidin C1
Procyanidin C1 is a B-type proanthocyanidin, specifically a trimer composed of three (-)-epicatechin units. These units are linked by (4β→8) bonds. Found naturally in various plants, including grapes, apples, and cinnamon, PCC1 is a subject of growing interest for its potential therapeutic applications.
Chemical Structure and Properties
The fundamental structure of Procyanidin C1 is characterized by its three interconnected flavan-3-ol monomers. This composition dictates its physicochemical properties and biological functions.
Table 1: Physicochemical Properties of Procyanidin C1
| Property | Value | Source |
| Molecular Formula | C₄₅H₃₈O₁₈ | PubChem |
| Molecular Weight | 866.8 g/mol | PubChem |
| IUPAC Name | (2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | PubChem |
| CAS Number | 37064-30-5 | PubChem |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (approx. 30 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml. | Cayman Chemical |
Biological Activity and Quantitative Data
Procyanidin C1 exhibits a range of biological activities, with a significant focus in recent research on its senotherapeutic potential—the ability to selectively target and eliminate senescent cells.
Table 2: Quantitative Biological Data for Procyanidin C1
| Parameter | Cell Line/Model | Concentration/Dosage | Observed Effect | Reference |
| Senolytic Activity | Human primary stromal cells | Starts at 50 µM | Selective killing of senescent cells. | Nature Metabolism |
| Cytotoxicity | Human primary stromal cells | No significant toxicity to non-senescent cells up to 200 µM. Toxic to non-senescent cells at ≥ 600 µM. | Demonstrates a therapeutic window for senolytic activity. | Nature Metabolism |
| Apoptosis Induction | Human primary stromal cells | Not specified | Apoptotic effects observed within 12 hours, plateauing at 24 hours. | Nature Metabolism |
| Cell Viability | Human nucleus pulposus (NP) cells | 10, 20, and 40 µM | High cell viability maintained. | Journal of Translational Medicine |
| In Vivo Senolytic Efficacy | Mice with senescent mouse embryonic fibroblast injection | 20 mg/kg; i.p.; for 7 days | Demonstrates in vivo senolytic activity. | MedChemExpress |
| Lifespan Extension | Old mice | 20 mg/kg; p.o.; for 3 days | Increased lifespan. | MedChemExpress |
Key Signaling Pathways Modulated by Procyanidin C1
Procyanidin C1 exerts its biological effects through the modulation of several key signaling pathways, particularly those involved in cellular senescence, apoptosis, and mitochondrial homeostasis.
SIRT3/FOXO3-Mediated Mitochondrial Dynamics
PCC1 has been shown to activate the SIRT3/FOXO3 signaling pathway, which plays a crucial role in maintaining mitochondrial health and function.[1][2] This pathway is integral to the protective effects of PCC1 against cellular stress.
Caption: Procyanidin C1 activation of the SIRT3/FOXO3 signaling pathway.
Induction of Apoptosis in Senescent Cells
At higher concentrations, PCC1 selectively induces apoptosis in senescent cells. This process is mediated by the upregulation of pro-apoptotic factors and involves key signaling kinases.
Caption: Signaling pathways involved in PCC1-induced apoptosis of senescent cells.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the biological activity of Procyanidin C1. These should be adapted based on specific cell types and experimental conditions.
Cell Viability Assessment (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of Procyanidin C1 on cell viability.
Workflow for CCK-8 Assay
Caption: Workflow for assessing cell viability using the CCK-8 assay.
Detailed Steps:
-
Cell Seeding: Seed a 96-well plate with a cell suspension at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Procyanidin C1 in culture medium and add 10 µL to the respective wells. Include vehicle-only wells as a control.
-
Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.
Apoptosis Detection (Annexin V and Propidium Iodide Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by Procyanidin C1.
Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis via Annexin V and PI staining.
Detailed Steps:
-
Cell Treatment: Culture cells to the desired confluency and treat with Procyanidin C1 for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Procyanidin C1 ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procyanidin C1 ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Kibdelomycin: A Technical Guide to its Discovery, Natural Source, and Biological Activity
A Novel Antibacterial Agent from the Genus Kibdelosporangium
This technical guide provides an in-depth overview of the discovery, natural source, and biological characterization of kibdelomycin, a potent natural product antibiotic. This document is intended for researchers, scientists, and drug development professionals. It is highly probable that "Kibdelin C1," the initial topic of inquiry, is a synonym or a related compound to kibdelomycin, as a thorough search of scientific literature yielded no results for "this compound" but substantial information on kibdelomycin, a metabolite of the genus Kibdelosporangium.
Discovery and Natural Source
Kibdelomycin was discovered through a chemical-genetic profiling strategy using a Staphylococcus aureus fitness test.[1][2][3] This novel antibiotic is a natural product produced by a member of the genus Kibdelosporangium, an actinomycete bacterium.[1][2] The producing strain, initially designated MA7385, was isolated from a soil sample collected in the forest of Pama on the plateau of Bangui in the Central African Republic.[1] This strain has since been formally named Kibdelosporangium banguiense.[4]
Quantitative Biological Data
Kibdelomycin exhibits a broad spectrum of activity against Gram-positive bacteria and is also effective against the Gram-negative nonfermenter Acinetobacter baumannii.[4][5] It demonstrates potent inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][2][4]
Table 1: Minimum Inhibitory Concentrations (MICs) of Kibdelomycin Against Various Bacterial Strains
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Wild-type | 2 | [1] |
| Staphylococcus aureus | MRSA | 0.5 | [1] |
| Streptococcus pneumoniae | - | 1 | [1] |
| Enterococcus faecalis | - | 2 | [1] |
| Haemophilus influenzae | - | 2 | [1] |
| Acinetobacter baumannii | Clinical Strains (MIC90) | 0.125 | [4][5][6] |
| Clostridium difficile | - | 0.125 | [3] |
Table 2: 50% Inhibitory Concentrations (IC50) of Kibdelomycin Against Bacterial Topoisomerases
| Enzyme | Bacterial Source | IC50 (nM) | Reference |
| DNA Gyrase (Supercoiling) | Escherichia coli | 60 | [1][4] |
| DNA Gyrase (Supercoiling) | Staphylococcus aureus | 9 | [4] |
| Topoisomerase IV (Decatenation) | Escherichia coli | 29,000 | [4] |
| Topoisomerase IV (Decatenation) | Staphylococcus aureus | 500 | [4] |
| DNA Gyrase B (ATPase) | Escherichia coli | 11 | [4] |
| Topoisomerase IV (ParE ATPase) | Escherichia coli | 900 | [4] |
Experimental Protocols
Fermentation of Kibdelosporangium banguiense
A seed culture of Kibdelosporangium banguiense is prepared by inoculating a suitable medium (e.g., tryptic soy broth) and incubating for 2-3 days. The production culture is then initiated by transferring the seed culture to a larger volume of production medium and fermenting for several days under controlled conditions (e.g., temperature, pH, aeration).
Isolation and Purification of Kibdelomycin
The fermentation broth is harvested and the mycelia are separated from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated and subjected to a series of chromatographic separations, which may include silica gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure kibdelomycin.
Structure Elucidation
The chemical structure of kibdelomycin is determined using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the connectivity and stereochemistry of the molecule. The final structure is often confirmed by X-ray crystallography of the compound or a derivative.[7]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of kibdelomycin against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of kibdelomycin is prepared in a 96-well microtiter plate with a standardized bacterial inoculum. The plates are incubated, and the MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Topoisomerase Inhibition Assays
The inhibitory activity of kibdelomycin against DNA gyrase and topoisomerase IV is assessed using in vitro enzyme assays. For DNA gyrase supercoiling assays, relaxed plasmid DNA is incubated with the enzyme in the presence of various concentrations of kibdelomycin. The reaction products are then analyzed by agarose gel electrophoresis to determine the extent of supercoiling. Similarly, topoisomerase IV decatenation assays measure the ability of the enzyme to separate catenated DNA networks in the presence of the inhibitor. ATPase activity assays are performed to measure the inhibition of the ATP hydrolysis activity of the GyrB and ParE subunits.
Visualizations
Signaling Pathway: Mechanism of Action of Kibdelomycin
Caption: Mechanism of action of kibdelomycin via inhibition of bacterial type II topoisomerases.
Experimental Workflow: Isolation and Characterization of Kibdelomycin
Caption: General experimental workflow for the isolation and characterization of kibdelomycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of kibdelomycin, a potent new class of bacterial type II topoisomerase inhibitor by chemical-genetic profiling in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kibdelomycin Is a Bactericidal Broad-Spectrum Aerobic Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kibdelomycin is a bactericidal broad-spectrum aerobic antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Kibdelomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of kibdelomycin bound to Staphylococcus aureus GyrB and ParE showed a novel U-shaped binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyanidin C1: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for "Kibdelin C1" did not yield significant results for a compound with that specific name. However, due to the similarity in nomenclature and the context of the user's request for a technical guide for researchers, this document focuses on Procyanidin C1 , a well-researched natural compound with significant biological activities. It is possible that "this compound" is a trivial or less common name for Procyanidin C1 or a closely related molecule.
Core Physical and Chemical Properties
Procyanidin C1 is a flavan-3-ol, a type of flavonoid, and is a trimer composed of three (−)-epicatechin units. It is naturally found in various plant sources, including grape seeds, apples, cinnamon, and cocoa.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄₅H₃₈O₁₈ | N/A |
| Molecular Weight | 866.77 g/mol | N/A |
| CAS Number | 37064-30-5 | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Soluble in PBS (pH 7.2) at approximately 10 mg/mL. | N/A |
| UV max (in Methanol) | 281 nm | N/A |
Experimental Protocols
Isolation and Purification of Procyanidin C1
A common method for the isolation and purification of Procyanidin C1 from plant material, such as grape seeds, involves a multi-step chromatographic process.
Methodology:
-
Extraction:
-
The plant material (e.g., ground grape seeds) is first defatted using a non-polar solvent like hexane.
-
The defatted material is then extracted with a mixture of acetone and water (e.g., 70:30 v/v) to isolate the phenolic compounds, including procyanidins.
-
The acetone is removed under reduced pressure, and the aqueous extract is lyophilized.
-
-
Fractionation by Column Chromatography:
-
The crude extract is redissolved in a minimal amount of solvent and loaded onto a Sephadex LH-20 column.
-
The column is first eluted with a solvent like methanol-water to remove monomeric flavonoids.
-
A gradient of increasing acetone concentration in water is then used to elute oligomeric procyanidins, including the trimeric fraction containing Procyanidin C1.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The trimer-rich fraction from the Sephadex LH-20 column is further purified using preparative reversed-phase HPLC (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly with a mixture of (A) water with a small percentage of acid (e.g., 0.1% formic acid) and (B) acetonitrile or methanol. The gradient is programmed to increase the proportion of solvent B over time to effectively separate the different procyanidin trimers.
-
Detection: The eluting compounds are monitored using a UV detector at a wavelength of 280 nm.
-
Fractions corresponding to the peak of Procyanidin C1 are collected.
-
-
Purity Assessment:
-
The purity of the isolated Procyanidin C1 is confirmed by analytical HPLC.
-
Structural Characterization
Methodology:
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the mass determination of Procyanidin C1.
-
The analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed at m/z 865.
-
High-resolution mass spectrometry can be used to confirm the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are essential for the complete structural elucidation of Procyanidin C1.
-
Spectra are typically recorded in deuterated solvents such as methanol-d₄ or acetone-d₆.
-
2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals and to confirm the connectivity between the epicatechin units.
-
Biological Activities and Signaling Pathways
Procyanidin C1 exhibits a range of biological activities, including antioxidant, anti-inflammatory, and senolytic effects.
Senolytic Activity and Apoptosis Induction
Procyanidin C1 has been identified as a senolytic agent, meaning it can selectively induce apoptosis (programmed cell death) in senescent cells. This has significant implications for age-related diseases.
Signaling Pathway:
The senolytic activity of Procyanidin C1 is mediated through the intrinsic apoptosis pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins.
Caption: Procyanidin C1 induces apoptosis in senescent cells by inhibiting Bcl-2 and promoting Bax.
Antioxidant Activity and the Nrf2/HO-1 Pathway
Procyanidin C1 is a potent antioxidant. One of its key mechanisms of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1).
Signaling Pathway:
Caption: Procyanidin C1 activates the Nrf2 pathway, leading to antioxidant enzyme production.
Experimental Workflow Overview
The following diagram outlines a general workflow for the study of Procyanidin C1, from isolation to biological activity assessment.
Caption: General workflow for the isolation, characterization, and bioactivity testing of Procyanidin C1.
Preliminary Insights into the Mechanism of Action of Kibdelin C1: A Technical Overview
For Immediate Release
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the mechanism of action of Kibdelin C1, a glycopeptide antibiotic. Due to the limited availability of recent, in-depth research on this specific compound, this document synthesizes foundational data from its initial discovery and the well-established mechanisms of the broader glycopeptide antibiotic class.
Executive Summary
This compound is a member of the kibdelin complex, a group of glycopeptide antibiotics isolated from the fermentation broth of Kibdelosporangium aridum. Preliminary studies indicate that its antibacterial activity is directed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action of this compound is presumed to be consistent with that of other glycopeptide antibiotics, primarily involving the inhibition of bacterial cell wall synthesis. This is achieved through specific binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity.
Quantitative Data
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (various strains) | Similar to Vancomycin | Not specified in detail |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | Not specified in detail |
Note: The available literature describes the activity as "similar" to Vancomycin without providing specific comparative MIC values in a structured format.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action for glycopeptide antibiotics, and by extension this compound, is the disruption of the bacterial cell wall synthesis. This process is crucial for bacterial survival, protecting the cell from osmotic stress.
Molecular Target: D-alanyl-D-alanine Terminus of Lipid II
The molecular target of this compound is the D-Ala-D-Ala terminus of Lipid II, a precursor molecule in the synthesis of peptidoglycan. By binding to this dipeptide, this compound forms a stable complex that physically obstructs the enzymes responsible for the polymerization of the peptidoglycan chains.
Inhibition of Transglycosylation and Transpeptidation
The binding of this compound to the D-Ala-D-Ala moiety of Lipid II leads to the inhibition of two critical enzymatic steps in cell wall formation:
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Transglycosylation: The polymerization of glycan chains from Lipid II precursors.
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Transpeptidation: The cross-linking of peptide side chains, which provides the structural rigidity of the cell wall.
The sequestration of the Lipid II substrate by this compound prevents its utilization by penicillin-binding proteins (PBPs), the enzymes that catalyze these reactions.
Signaling Pathways and Experimental Workflows
Detailed signaling pathway studies specifically for this compound are not available. However, the logical workflow for its mechanism of action can be inferred from the known activity of glycopeptide antibiotics.
In Vitro Biological Activity of Kibdelin C1: A Technical Overview
Initial Research Findings and a Pivot to a Known Bioactive Compound
An extensive search of scientific literature and databases for a compound specifically named "Kibdelin C1" has yielded no results. This suggests that "this compound" may be a novel, yet-to-be-published compound, a misnomer, or a compound that is not widely documented under this specific designation. The name, however, strongly implies an origin from the bacterial genus Kibdelosporangium, a known producer of bioactive secondary metabolites.
Given the absence of data for "this compound," this technical guide will instead focus on a well-characterized bioactive compound isolated from Kibdelosporangium: Kibdelomycin . This powerful antibiotic serves as a relevant and data-rich alternative, offering insights into the types of biological activities associated with this bacterial genus.
Kibdelomycin: A Potent Inhibitor of Bacterial DNA Replication
Kibdelomycin is a natural product antibiotic that exhibits broad-spectrum activity against aerobic Gram-positive bacteria.[1][2] It is also notably effective against the anaerobic bacterium Clostridium difficile.[2] The primary mechanism of action for kibdelomycin is the inhibition of two essential bacterial enzymes involved in DNA replication: DNA gyrase (GyrB) and topoisomerase IV (ParE).[2]
Quantitative Data: In Vitro Inhibitory Activity
The potency of kibdelomycin has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against target enzymes and its minimum inhibitory concentration (MIC) against various bacterial strains.
| Target/Organism | Assay Type | IC50 / MIC90 | Reference |
| E. coli gyrase B ATPase | Enzymatic Assay | 9 nM | [2] |
| E. coli ParE ATPase | Enzymatic Assay | 6,400 nM | [2] |
| Acinetobacter baumannii (clinical strains) | Minimum Inhibitory Concentration | 0.125 µg/ml (MIC90) | [2] |
Note: MIC90 represents the concentration of the antibiotic that inhibits the growth of 90% of the tested bacterial strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
A standard broth microdilution method is typically employed to determine the MIC of kibdelomycin against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of kibdelomycin is prepared in a 96-well microtiter plate using the same broth medium.
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Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of kibdelomycin that completely inhibits visible bacterial growth.
Enzymatic Inhibition Assay (Gyrase B ATPase Activity):
The inhibitory effect of kibdelomycin on the ATPase activity of DNA gyrase subunit B (GyrB) can be measured using a colorimetric assay that detects the release of inorganic phosphate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, purified GyrB enzyme, ATP, and varying concentrations of kibdelomycin.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for ATP hydrolysis.
-
Detection of Phosphate: A reagent that forms a colored complex with inorganic phosphate (e.g., malachite green) is added to the reaction mixture.
-
Measurement: The absorbance of the colored complex is measured using a spectrophotometer. The IC50 value is calculated as the concentration of kibdelomycin that inhibits 50% of the GyrB ATPase activity compared to a control without the inhibitor.
Visualizing the Mechanism of Action
The following diagram illustrates the workflow for determining the in vitro antibacterial activity of a compound like kibdelomycin.
Caption: Workflow for MIC determination.
The signaling pathway affected by kibdelomycin involves the disruption of DNA replication.
Caption: Inhibition of DNA replication by Kibdelomycin.
Conclusion
While information on "this compound" remains elusive, the study of kibdelomycin from Kibdelosporangium provides a strong precedent for the discovery of potent bioactive molecules from this genus. The detailed in vitro characterization of kibdelomycin, including its mechanism of action and quantitative inhibitory data, underscores the importance of natural product discovery from microbial sources in the ongoing search for new therapeutics. Should information on "this compound" become available, a similar systematic approach to elucidating its in vitro biological activity would be essential for understanding its therapeutic potential.
References
In-depth Technical Guide: Early Research on Kibdelin C1's Therapeutic Potential
To the User:
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An In-depth Technical Guide to Kibdelin C1 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kibdelin C1 and its structural analogs, particularly the kibdelones, represent a class of polycyclic tetrahydroxanthone natural products with potent cytotoxic activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound analogs and derivatives. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility. Furthermore, this guide proposes a hypothetical signaling pathway for the observed disruption of the actin cytoskeleton, a key mechanistic feature of this compound class, and presents it as a visual diagram generated using the DOT language.
Introduction
The kibdelones, including this compound, are a family of hexacyclic tetrahydroxanthone natural products isolated from the microbial genus Kibdelosporangium. These compounds have demonstrated significant in vitro cytotoxicity at nanomolar concentrations across various human cancer cell lines.[1] Their complex molecular architecture and potent biological activity have made them attractive targets for total synthesis and analog development. A key finding in the study of these molecules is that their cytotoxic effects are mediated through the disruption of the actin cytoskeleton, a mechanism distinct from many common anticancer agents that target DNA or topoisomerases.[1][2] This unique mode of action suggests that this compound analogs could be valuable tools for cancer research and may represent a novel class of therapeutic agents. This guide will delve into the structure-activity relationships (SAR) of these compounds, provide detailed experimental methodologies, and visualize their proposed mechanism of action.
Structure-Activity Relationships of this compound Analogs
The core structure of the kibdelones features a hexacyclic system with a tetrahydroxanthone moiety. Synthetic efforts have focused on simplifying this complex scaffold to improve chemical stability and to understand the structural requirements for cytotoxic activity.
A key study by Ready and coworkers detailed the synthesis and biological evaluation of Kibdelone C and several simplified analogs.[1] Their findings revealed that both enantiomers of Kibdelone C exhibit potent low nanomolar cytotoxicity. Interestingly, several simplified derivatives with enhanced chemical stability demonstrated even greater activity than the natural product itself.[1][2] A critical structural feature for activity appears to be the F-ring; derivatives lacking this ring were found to be over 1000-fold less active.[1]
Table 1: Cytotoxicity of Kibdelone C and its Analogs against Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for Kibdelone C and its key analogs against various cancer cell lines. This data highlights the potent and broad-spectrum anticancer activity of this class of compounds.
| Compound | HCT116 (Colon) IC50 (nM) | NCI-H2122 (Lung) IC50 (nM) | NCI-H460 (Lung) IC50 (nM) | NCI-H522 (Lung) IC50 (nM) |
| (+)-Kibdelone C | 3 - 5 | 1.8 | 1.4 | 2.1 |
| (-)-Kibdelone C | 3 - 5 | 2.1 | 1.5 | 2.5 |
| Methyl-Kibdelone C (57) | 3 - 5 | 2.5 | 1.9 | 3.0 |
| Analog 74 (unsubstituted F-ring) | - | < 5 | < 5 | < 5 |
| Analog 75 (C10 hydroxyl only) | - | < 5 | < 5 | < 5 |
| Analog 76 (simaomicin α F-ring) | - | < 5 | < 5 | < 5 |
| Analog 77 (lacks C13 hydroxyl) | - | < 5 | < 5 | < 5 |
Data extracted from Rujirawanich et al., 2016.[1]
Mechanism of Action: Disruption of the Actin Cytoskeleton
In vitro studies have shown that Kibdelone C and its derivatives do not function through common cytotoxic mechanisms such as DNA intercalation or topoisomerase inhibition.[1][2] Instead, cellular studies have revealed that these compounds cause a significant disruption of the actin cytoskeleton.[1][2] This effect is observed without direct binding to actin or affecting its polymerization in vitro, suggesting an indirect mechanism of action.
Proposed Signaling Pathway for Actin Cytoskeleton Disruption
While the precise molecular targets of Kibdelone C within the actin signaling pathway have not yet been fully elucidated, based on the observed phenotype of actin aggregation, a hypothetical mechanism can be proposed. Many small molecules that disrupt the actin cytoskeleton do so by interfering with the function of actin-binding proteins (ABPs) that regulate filament dynamics. The formation of large actin aggregates suggests a shift in the equilibrium from dynamic filaments to stable, non-functional aggregates. This could be achieved by inhibiting proteins responsible for actin filament severing and depolymerization, such as cofilin, or by promoting the activity of proteins that bundle or cross-link actin filaments.
The following diagram illustrates a hypothetical signaling pathway where Kibdelone C or its analogs could interfere with actin dynamics, leading to cytoskeleton disruption and subsequent cytotoxicity.
Caption: Hypothesized mechanism of actin disruption by this compound analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, focusing on the synthesis of a representative analog and the cytotoxicity assay.
Synthesis of a Simplified Kibdelone C Analog (General Scheme)
The synthesis of Kibdelone C analogs generally involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled. A common strategy involves the synthesis of an isoquinolinone fragment and a tetrahydroxanthone fragment, followed by their union.
The following diagram outlines a generalized workflow for the synthesis of the tetrahydroxanthone core, a crucial component of Kibdelone C analogs.
Caption: General workflow for tetrahydroxanthone core synthesis.
A detailed, step-by-step protocol for the synthesis of a specific analog can be found in the supplementary information of the primary literature.[1]
Cytotoxicity Assay Protocol (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from the manufacturer's instructions (Promega) and the methodology described in the primary literature for assessing the cytotoxicity of Kibdelone C analogs.[1]
Materials:
-
Cancer cell lines (e.g., HCT116, NCI-H2122, NCI-H460, NCI-H522)
-
Appropriate cell culture medium and supplements
-
96-well opaque-walled microplates
-
Kibdelone C analogs dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Kibdelone C analogs in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound and its structural analogs are a promising class of cytotoxic agents with a unique mechanism of action involving the disruption of the actin cytoskeleton. The potent, low nanomolar activity of simplified, chemically stable analogs highlights the potential for further development of these compounds as anticancer therapeutics.
Future research should focus on several key areas:
-
Target Identification: Elucidating the precise molecular target(s) of Kibdelone C within the actin regulatory network is crucial for a complete understanding of its mechanism of action and for rational drug design.
-
In Vivo Efficacy: While in vitro studies have demonstrated potent cytotoxicity, the in vivo efficacy and pharmacokinetic properties of these compounds need to be established in relevant animal models of cancer.
-
Further SAR Studies: Continued exploration of the structure-activity relationships, particularly modifications to the F-ring and the tetrahydroxanthone core, could lead to the discovery of even more potent and selective analogs.
References
Spectroscopic and Mechanistic Insights into Kibdelin C1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on the spectroscopic characterization and mechanism of action of Kibdelin C1, a member of the glycopeptide antibiotic family. Due to the limited accessibility of full-text historical research articles, this document focuses on compiling the established knowledge from publicly available sources and outlines the general experimental approaches used for the characterization of this compound class.
Introduction to this compound
This compound is a glycopeptide antibiotic produced by the actinomycete Kibdelosporangium aridum subspecies largum (strain SK&F AAD-609). As a member of the glycopeptide class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, making it effective against a range of Gram-positive bacteria. The molecular formula of this compound is C₈₃H₈₈Cl₄N₈O₂₉.
Spectroscopic Data Summary
Detailed quantitative spectroscopic data for this compound is found within specialized scientific literature which is not publicly accessible. The primary methods used for the structure elucidation of the kibdelins, including this compound, were Fast Atom Bombardment Mass Spectrometry (FAB-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The following tables summarize the type of data that would be expected from such analyses.
Table 1: Summary of Expected NMR Spectroscopic Data for this compound
| Parameter | Expected Data Type |
| ¹H NMR | Chemical shifts (δ) in ppm for each proton, coupling constants (J) in Hz revealing proton-proton connectivities, and signal multiplicity (e.g., singlet, doublet, triplet, multiplet). |
| ¹³C NMR | Chemical shifts (δ) in ppm for each unique carbon atom, providing information on the carbon skeleton of the molecule. |
| 2D NMR (COSY, HMQC, HMBC) | Correlation maps that establish the connectivity between protons and carbons, aiding in the complete structural assignment of the complex glycopeptide structure. |
Table 2: Summary of Expected Mass Spectrometry (MS) Data for this compound
| Parameter | Expected Data Type |
| Molecular Ion Peak ([M+H]⁺) | The mass-to-charge ratio (m/z) corresponding to the protonated molecule, which confirms the molecular weight of this compound. |
| Fragmentation Pattern | A series of m/z values for fragment ions generated during mass spectrometric analysis. These fragments provide structural information about the different components of the molecule, such as the peptide core, sugar moieties, and fatty acid side chain. |
Table 3: Summary of Expected Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyls, carboxylic acid) | ~3500-3200 (broad) |
| N-H (amides) | ~3400-3200 |
| C-H (aliphatic, aromatic) | ~3100-2850 |
| C=O (amides, esters, carboxylic acid) | ~1760-1650 |
| C=C (aromatic) | ~1600-1450 |
| C-O (ethers, esters, alcohols) | ~1300-1000 |
Experimental Protocols
The detailed experimental protocols for the isolation and characterization of this compound are described in the original scientific literature. The general workflow involves fermentation of Kibdelosporangium aridum, followed by extraction and purification of the antibiotic complex.
Isolation and Purification Workflow
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Samples of purified this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). ¹H, ¹³C, and various 2D NMR spectra would be acquired on a high-field NMR spectrometer.
-
Mass Spectrometry (MS) : Fast Atom Bombardment (FAB) mass spectrometry was the original method used. Modern analysis would likely employ Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy : An IR spectrum of the purified solid sample would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or as a thin film.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, as a glycopeptide antibiotic, functions by inhibiting the biosynthesis of the bacterial cell wall. This is a well-characterized mechanism of action for this class of antibiotics. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.
Signaling Pathway of Glycopeptide Antibiotic Action
By binding to the D-Ala-D-Ala moiety, this compound sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis. This prevents the proper formation and cross-linking of the bacterial cell wall, leading to a weakened cell structure and eventual cell lysis due to osmotic pressure.
Initial cytotoxicity screening of Kibdelin C1
Disclaimer
Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated as "Kibdelin C1." The following technical guide is a generalized framework for the initial cytotoxicity screening of a novel, hypothetical natural product, using "this compound" as a placeholder. The data, protocols, and pathways presented are illustrative and intended to serve as a template for researchers in drug discovery.
An In-Depth Technical Guide to the Initial Cytotoxicity Screening of a Novel Natural Product: A Case Study for "this compound"
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the initial steps required to assess the cytotoxic potential of a novel compound, exemplified by the hypothetical molecule, this compound. It includes structured data presentation, detailed experimental protocols, and visualizations of key workflows and biological pathways.
Introduction
The discovery of novel cytotoxic agents is a cornerstone of anticancer drug development. Natural products remain a significant source of new chemical entities with therapeutic potential. The genus Kibdelosporangium is known to produce a variety of complex secondary metabolites, making it a promising source for the discovery of novel bioactive compounds. This guide outlines a systematic approach to the initial in vitro cytotoxicity screening of a hypothetical compound, "this compound," isolated from a Kibdelosporangium species. The primary objective of this initial screening is to determine the compound's potency and selectivity against a panel of human cancer cell lines.
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following tables summarize the hypothetical IC50 values of this compound against a panel of human cancer cell lines and a normal human cell line after 72 hours of exposure.
Table 1: IC50 Values of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.5 |
| A549 | Lung Carcinoma | 12.1 |
| HCT116 | Colon Carcinoma | 7.8 |
| HeLa | Cervical Adenocarcinoma | 15.3 |
| Jurkat | T-cell Leukemia | 4.9 |
Table 2: Selectivity Index of this compound
The Selectivity Index (SI) is a ratio that measures the relative toxicity of a compound to cancer cells versus normal cells. It is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI value indicates greater selectivity for cancer cells.
| Cancer Cell Line | IC50 (µM) | Normal Cell Line (hTERT-RPE1) IC50 (µM) | Selectivity Index (SI) |
| MDA-MB-231 | 5.5 | > 50 | > 9.1 |
| Jurkat | 4.9 | > 50 | > 10.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key experiments in an initial cytotoxicity screen.
Cell Culture
-
Cell Lines: Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, HeLa, Jurkat) and a non-cancerous human retinal pigment epithelial cell line (hTERT-RPE1) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Experimental Setup: The experiment is set up similarly to the MTT assay, with cells seeded and treated in a 96-well plate.
-
Sample Collection: After the 72-hour treatment period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) is added to each well.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Stop Solution: 50 µL of a stop solution is added to each well.
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: The amount of LDH release is proportional to the number of lysed cells.
Caspase-Glo® 3/7 Assay (Apoptosis Assessment)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells are seeded and treated with this compound as described above.
-
Reagent Addition: After the desired treatment period (e.g., 24 or 48 hours), 100 µL of the Caspase-Glo® 3/7 reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Mandatory Visualizations
Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway that may be modulated by this compound.
Caption: Experimental workflow for the initial cytotoxicity screening of this compound.
Caption: A simplified intrinsic apoptosis pathway potentially activated by this compound.
Methodological & Application
Application Note: Total Synthesis of (-)-Kibdelone C
Topic: Laboratory Synthesis of (-)-Kibdelone C Audience: Researchers, scientists, and drug development professionals. Note: The query for "Kibdelin C1" did not yield a known compound with a published synthesis. This document details the laboratory synthesis for the structurally related and similarly named natural product, (-)-Kibdelone C , based on the enantioselective total synthesis reported in the literature. Researchers should consult the original publication for complete experimental details and safety information.
Introduction
The kibdelones are a class of aromatic polyketide natural products that exhibit significant cytotoxic activity against various human cancer cell lines.[1] Structurally, they are characterized by complex isoquinolinone and tetrahydroxanthone ring systems. This document outlines the synthetic strategy for (-)-Kibdelone C, a representative member of this class. The described synthesis leverages key transformations to establish the molecule's complex hexacyclic skeleton and stereochemistry.[1]
Synthetic Strategy Overview
The total synthesis of (-)-Kibdelone C is achieved through a convergent strategy. The core logic involves the strategic formation of the tetrahydroxanthone core, followed by a late-stage C-H arylation to complete the hexacyclic system. The absolute stereochemistry is precisely set using an asymmetric epoxidation reaction early in the sequence.
The overall workflow is depicted below, highlighting the three critical transformations that form the basis of this synthetic route.
Key Experimental Protocols
The following sections describe the methodologies for the pivotal steps in the synthesis. Yields and specific reagent quantities are based on the published literature and should be adapted and optimized by the end-user.
Shi Asymmetric Epoxidation
This reaction is crucial for establishing the absolute and relative stereochemistry of the molecule.
-
Objective: To create the chiral epoxide from an olefin precursor, which serves as the stereochemical foundation for the rest of the synthesis.
-
Protocol:
-
The olefin-containing precursor is dissolved in a suitable solvent mixture (e.g., CH3CN/DMM/phosphate buffer).
-
The solution is cooled to 0°C.
-
The Shi catalyst (a fructose-derived chiral ketone) is added to the mixture.
-
A solution of Oxone (potassium peroxymonosulfate) and potassium carbonate in water is added slowly over several hours while maintaining the temperature at 0°C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched and the product is extracted using an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude epoxide is purified via flash column chromatography.
-
Acid-Catalyzed Tetrahydroxanthone Formation
This step involves an intramolecular cyclization to construct the key tricyclic xanthone core.
-
Objective: To form the tetrahydroxanthone ring system from the epoxide intermediate.
-
Protocol:
-
The purified chiral epoxide is dissolved in a non-protic solvent such as dichloromethane (CH2Cl2).
-
A catalytic amount of a Lewis acid or strong protic acid (e.g., trifluoroacetic acid or camphorsulfonic acid) is added to the solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, it is quenched with a mild base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the tetrahydroxanthone core.
-
Palladium-Catalyzed C-H Arylation
The final key step is the C-H activation and arylation to complete the hexacyclic framework of Kibdelone C.
-
Objective: To couple the tetrahydroxanthone intermediate with the isoquinolinone fragment to form the final C-C bond and complete the natural product's skeleton.
-
Protocol:
-
The tetrahydroxanthone substrate and the aryl halide partner (isoquinolinone fragment) are added to a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
A palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3 or Cs2CO3) are added.
-
The mixture is dissolved in a high-boiling point solvent (e.g., dioxane or toluene).
-
The reaction mixture is heated to a high temperature (e.g., 100-120°C) for several hours until TLC or LC-MS analysis indicates the completion of the reaction.
-
The mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts.
-
The filtrate is concentrated, and the resulting residue is purified by flash column chromatography to afford (-)-Kibdelone C.
-
Summary of Results
The efficiency of each key step is critical for the overall yield of the synthesis. The reported yields for the major transformations are summarized below.
| Step No. | Reaction | Transformation | Reported Yield (%) |
| 1 | Shi Asymmetric Epoxidation | Olefin → Chiral Epoxide | High (typically >90%) |
| 2 | Acid-Catalyzed Cyclization | Epoxide → Tetrahydroxanthone | Good to Excellent |
| 3 | C-H Arylation | Coupling → (-)-Kibdelone C | Moderate to Good |
Note: Specific yields are highly dependent on substrate, scale, and reaction conditions. Please refer to the primary literature for precise data.
Conclusion
This application note summarizes a robust and effective enantioselective total synthesis of (-)-Kibdelone C.[1] The strategy relies on a Shi epoxidation to control stereochemistry, an acid-catalyzed cyclization for core ring formation, and a final C-H arylation to complete the complex molecular architecture.[1] This pathway provides a framework for accessing Kibdelone C and its analogs for further investigation into their biological activities, particularly as potential antineoplastic agents.[1]
References
Information regarding Kibdelin C1 is currently unavailable in public literature.
Extensive searches for "Kibdelin C1" did not yield any specific information about a compound with this name. Publicly available scientific literature and chemical databases do not contain references to its chemical structure, physical and chemical properties, or the producing organism.
Therefore, the development of a detailed purification protocol, including application notes, experimental procedures, and data presentation, cannot be provided at this time. The core requirements of outlining a purification workflow, summarizing quantitative data, and creating visualizations of experimental processes are contingent on the availability of fundamental information about the target compound and its source.
Researchers, scientists, and drug development professionals seeking to purify a novel compound would typically begin with the identification and characterization of the producing organism, followed by optimization of fermentation and extraction conditions. Subsequent purification steps would be developed based on the specific chemical properties of the molecule of interest. Without this foundational data for "this compound," a specific and reliable purification protocol cannot be formulated.
Application Notes and Protocols for the Quantification of Kibdelin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelin C1, a member of the kibdelone family of hexacyclic tetrahydroxanthones, has demonstrated potent cytotoxic activity against a range of human cancer cell lines, with GI50 values in the nanomolar range.[1][2] The proposed mechanism of action involves the disruption of the actin cytoskeleton, making it a compound of significant interest in cancer research and drug development.[3][4] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is outlined for high-throughput screening applications.
Analytical Methods Overview
A summary of the proposed analytical methods for this compound quantification is presented below. Please note that the performance characteristics in the tables are exemplary and would require experimental validation.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Exemplary Value |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Linearity Range | 15 - 1000 ng/mL (r² > 0.99) |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Exemplary Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 108% |
Table 3: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
| Parameter | Exemplary Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Assay Range | 2 - 200 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Specificity | High (dependent on antibody) |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound in a research setting.
A. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Sample vials and filters (0.22 µm)
B. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
C. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
D. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 acetonitrile:water to cover the desired concentration range (e.g., 15, 50, 100, 250, 500, 1000 ng/mL).
-
Sample Preparation (e.g., cell lysate):
-
Lyse cells in a suitable buffer.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
-
Filter through a 0.22 µm syringe filter before injection.
-
E. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: HPLC analysis workflow for this compound.
Ultrasensitive Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and specific method for this compound quantification in complex biological matrices, such as plasma.
A. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
B. Instrumentation
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
C. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion (to be determined by infusion)
-
Internal Standard: Precursor ion → Product ion
-
D. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.
-
Working Standards: Prepare calibration standards by spiking appropriate amounts of this compound working solution into the blank biological matrix (e.g., plasma) to achieve the desired concentration range (e.g., 0.5 - 500 ng/mL).
-
Sample Preparation (Plasma):
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of IS working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase composition.
-
Transfer to an autosampler vial for analysis.
-
E. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentrations of the calibration standards.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Caption: LC-MS/MS workflow for this compound quantification.
Development of a Competitive ELISA for this compound
This protocol outlines the general steps for developing a competitive ELISA. This is a complex process requiring antibody generation and significant optimization.
A. Key Steps in Development
-
Hapten-Carrier Conjugate Synthesis: Conjugate this compound (or a derivative) to a carrier protein (e.g., BSA, KLH) to make it immunogenic.
-
Immunization and Antibody Production: Immunize animals (e.g., rabbits, mice) with the conjugate to produce polyclonal or monoclonal antibodies against this compound.
-
Antibody Purification and Characterization: Purify the antibodies and characterize their specificity and affinity.
-
Coating Antigen Synthesis: Conjugate this compound to a different protein (e.g., ovalbumin) for coating the ELISA plate.
-
Assay Optimization: Optimize concentrations of coating antigen, antibody, and secondary antibody, as well as incubation times and temperatures.
B. General Competitive ELISA Protocol
-
Coating: Coat a 96-well plate with the this compound-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add standards or samples simultaneously with the primary anti-Kibdelin C1 antibody to the wells. Incubate for 1-2 hours.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.
Caption: Competitive ELISA development and protocol overview.
Mechanism of Action Visualization
Kibdelone C, a close analog of this compound, has been shown to disrupt the actin cytoskeleton. The precise signaling pathway leading to this disruption is still under investigation. The diagram below illustrates this known effect at a high level.
Caption: Proposed mechanism of action of this compound.
References
- 1. Synthesis and biological evaluation of kibdelone C and simplified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Kibdelomycin in Cell Culture Experiments
A Note on Nomenclature: The compound referred to as "Kibdelin C1" is likely a misnomer for kibdelomycin . This document provides information based on the available scientific literature for kibdelomycin. Kibdelomycin is a novel antibiotic with a complex structure, and its primary established role is as a potent inhibitor of bacterial type II topoisomerases.[1][2][3][4] While its application in eukaryotic cell culture is not yet well-documented, there is emerging interest in its potential as an anticancer agent due to the properties of its constituent sugar, amycolose, which is known for cell growth suppression.[5]
These application notes are intended for researchers, scientists, and drug development professionals interested in exploring the potential of kibdelomycin in cell culture experiments, particularly in the context of cancer research.
Mechanism of Action
Kibdelomycin's primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][2][3][4] It binds to the ATP-binding sites of these enzymes, preventing the supercoiling and decatenation of bacterial DNA, which is essential for DNA replication and cell division.[6] This leads to the inhibition of DNA synthesis and ultimately bacterial cell death.[2][4]
The potential mechanism of action in eukaryotic cells is not yet elucidated. However, human topoisomerase II is a validated target for many anticancer drugs. If kibdelomycin or its derivatives are found to interact with human topoisomerases, this could be a key area of investigation.
Caption: Kibdelomycin's bacterial mechanism of action.
Potential Applications in Eukaryotic Cell Culture
While primarily an antibiotic, the structural components of kibdelomycin suggest potential for anticancer research. The amycolose sugar moiety within kibdelomycin has been noted for its cell growth suppression properties, hinting at a possible application in oncology.[5] Researchers may consider exploring the effects of kibdelomycin on various cancer cell lines to determine its cytotoxic and anti-proliferative potential.
Quantitative Data
Currently, the available quantitative data for kibdelomycin primarily focuses on its antibacterial activity, measured as Minimum Inhibitory Concentration (MIC) against various bacterial strains. No IC50 values for eukaryotic or cancer cell lines have been reported in the reviewed literature.
Table 1: Antibacterial Activity of Kibdelomycin (MIC in μg/mL)
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus (Wild-type) | 2 |
| Staphylococcus aureus (MRSA) | 0.5 |
| Streptococcus pneumoniae | 1 |
| Enterococcus faecalis | 2 |
| Haemophilus influenzae | 2 |
| Acinetobacter baumannii (MIC90) | 0.125 |
Data sourced from multiple studies.[4][6]
Experimental Protocols
As there are no established protocols for the use of kibdelomycin in eukaryotic cell culture, the following is a general protocol for assessing the cytotoxicity of a novel compound on a cancer cell line using a standard MTT assay. This can serve as a starting point for researchers.
Protocol: Assessing Cytotoxicity of Kibdelomycin using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of kibdelomycin on a selected cancer cell line.
Materials:
-
Kibdelomycin (dissolved in an appropriate solvent, e.g., DMSO, and sterile-filtered)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of kibdelomycin in complete medium. A suggested starting range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest kibdelomycin concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared kibdelomycin dilutions or control medium.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the kibdelomycin concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Caption: A general workflow for assessing cytotoxicity.
Conclusion and Future Directions
Kibdelomycin is a promising antibacterial agent with a well-defined mechanism of action in bacteria. While its effects on eukaryotic cells are largely unexplored, the known bioactivity of its amycolose component suggests that it may have potential as an anticancer agent. Further research is required to investigate its cytotoxicity against a panel of cancer cell lines, elucidate its mechanism of action in human cells, and determine its potential therapeutic efficacy. The protocols and information provided herein serve as a foundational guide for researchers to begin exploring the exciting, yet uncharted, territory of kibdelomycin in cancer cell biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of kibdelomycin, a potent new class of bacterial type II topoisomerase inhibitor by chemical-genetic profiling in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amycolamicin: a novel broad-spectrum antibiotic inhibiting bacterial topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kibdelomycin is a bactericidal broad-spectrum aerobic antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formal synthesis of kibdelomycin and derivatisation of amycolose glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kibdelomycin Is a Bactericidal Broad-Spectrum Aerobic Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kibdelin C1 Administration in Animal Models
Initial Literature Search and Information Availability
A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound named "Kibdelin C1." Consequently, no data on its administration in animal models, therapeutic effects, toxicity, or pharmacokinetic and pharmacodynamic properties could be found. The general search results provided information on methodologies for in vivo studies of other compounds, which are not applicable to a substance for which no primary research data exists.
Due to the lack of any available data on "this compound," it is not possible to create the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.
Recommendations for Researchers
For researchers interested in a novel compound, the following general workflow would be necessary to generate the type of data required for the requested application notes.
General Workflow for Preclinical Evaluation of a Novel Compound
Application Note: Development of a High-Throughput Screening Assay for Kibdelin C1, a Potential Kinase Inhibator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the development of a high-throughput screening (HTS) assay to identify and characterize inhibitors of the Cyclin-Dependent Kinase 1/Cyclin B1 (CDK1/CycB1) complex. Due to the novelty of the compound Kibdelin C1, a specific biological target has not been identified. This application note, therefore, presents a robust strategy assuming this compound acts as a kinase inhibitor, using the well-characterized and therapeutically relevant CDK1/CycB1 as a model target. The protocols herein describe a primary luminescence-based assay for a large-scale screen and a secondary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for hit confirmation and validation, ensuring a comprehensive and rigorous screening cascade.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel bioactive molecules.[1] Natural products remain a rich source of chemical diversity for drug discovery.[2] this compound is a novel natural product with potential therapeutic applications. To elucidate its mechanism of action and identify its molecular targets, a systematic screening approach is necessary.
Protein kinases are a critical class of enzymes involved in cellular signaling and are frequently dysregulated in diseases such as cancer.[3] The CDK1/CycB1 complex, a key regulator of the G2/M phase transition of the cell cycle, represents an attractive target for anti-cancer drug development.[3][4] This application note outlines a comprehensive workflow for screening this compound and other compounds for inhibitory activity against CDK1/CycB1.
The proposed screening cascade employs two distinct and complementary assay technologies:
-
Primary HTS Assay: A luminescence-based kinase assay (Kinase-Glo®) that measures the depletion of ATP, a universal co-substrate for kinases.[1][5] This assay is robust, sensitive, and amenable to automation in 384- and 1536-well formats.
-
Secondary (Orthogonal) Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay. This assay directly measures the phosphorylation of a specific substrate, providing a different readout to confirm hits from the primary screen and reduce the likelihood of false positives.[6][7][8]
This dual-technology approach provides a high degree of confidence in the identified hits before committing to more resource-intensive downstream studies.
Signaling Pathway and Assay Principle
The CDK1/CycB1 complex is a serine/threonine kinase that phosphorylates numerous substrates to drive mitotic entry.[4] The fundamental principle of the screening assays described here is to measure the enzymatic activity of CDK1/CycB1 and its inhibition by test compounds like this compound.
Caption: CDK1/CycB1 activation and inhibition pathway.
The primary luminescence-based assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the active kinase, and inhibition by a compound like this compound would result in a higher luminescence signal. The secondary TR-FRET assay measures the phosphorylated product directly.
Experimental Workflow
The overall workflow for the HTS campaign is depicted below. It encompasses primary screening, hit confirmation, and dose-response analysis.
Caption: High-throughput screening workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human CDK1/CycB1, active | BPS Bioscience | 40454 |
| Kinase-Glo® Max Luminescent Kinase Assay | Promega | V6071 |
| Histone H1 (CDK1 substrate) | Abcam | ab271456 |
| ATP (Adenosine 5'-triphosphate), 10 mM | Sigma-Aldrich | A7699 |
| Staurosporine (control inhibitor) | Sigma-Aldrich | S4400 |
| LanthaScreen™ Tb-anti-Histone H1 pThr Antibody | Thermo Fisher | PV6035 |
| GFP-Histone H1 Substrate | Thermo Fisher | PV4803 |
| TR-FRET Dilution Buffer | Thermo Fisher | PV3574 |
| 384-well low-volume, white, solid bottom plates | Corning | 3572 |
| 384-well low-volume, black, solid bottom plates | Corning | 3571 |
| Dimethyl sulfoxide (DMSO), molecular biology grade | Sigma-Aldrich | D8418 |
Experimental Protocols
Primary HTS: Luminescence-Based Kinase Assay
This protocol is optimized for a 384-well plate format.
1. Reagent Preparation:
-
1x Kinase Buffer: Prepare by diluting the 5x stock provided in the assay kit with sterile deionized water.
-
CDK1/CycB1 Working Solution: Thaw the enzyme on ice. Dilute the enzyme to the pre-determined optimal concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer.
-
Substrate/ATP Mix: Prepare a 2x working solution containing Histone H1 (e.g., 0.2 mg/mL) and ATP (e.g., 20 µM) in 1x Kinase Buffer.
-
Compound Plates: Serially dilute this compound and control compounds in DMSO. Then, dilute to the final screening concentration in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure:
-
Add 2.5 µL of the compound solution (or DMSO for controls) to the wells of a 384-well white plate.
-
Add 2.5 µL of the CDK1/CycB1 working solution to all wells except the "no enzyme" control wells. Add 2.5 µL of 1x Kinase Buffer to the "no enzyme" wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to all wells.
-
Incubate the plate for 60 minutes at 30°C.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 10 µL of Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Percent Inhibition Calculation: % Inhibition = 100 * (Signalcompound - Signalno enzyme) / (SignalDMSO - Signalno enzyme)
-
Z'-factor Calculation: Z' = 1 - (3 * (SDDMSO + SDno enzyme)) / |MeanDMSO - Meanno enzyme| A Z' factor ≥ 0.5 is considered an excellent assay for HTS.
Secondary Assay: TR-FRET Kinase Assay
This protocol is for hit confirmation and IC50 determination in a 384-well plate format.
1. Reagent Preparation:
-
1x Kinase Buffer: As prepared for the primary assay.
-
CDK1/CycB1 Working Solution: Prepare as in the primary assay.
-
GFP-Histone H1/ATP Mix: Prepare a 4x working solution containing GFP-Histone H1 (e.g., 400 nM) and ATP (e.g., 40 µM) in 1x Kinase Buffer.
-
Compound Plates: Prepare serial dilutions of hit compounds in DMSO, followed by dilution in 1x Kinase Buffer.
2. Assay Procedure:
-
Add 5 µL of the compound solution to the wells of a 384-well black plate.
-
Add 10 µL of the CDK1/CycB1 working solution.
-
Add 5 µL of the GFP-Histone H1/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
Prepare a 2x stop/detection mix containing Tb-anti-Histone H1 pThr antibody in TR-FRET Dilution Buffer.
-
Add 20 µL of the stop/detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
3. Data Analysis:
-
TR-FRET Ratio: Ratio = (Emission520nm / Emission495nm) * 1000
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Primary HTS Assay Performance
| Parameter | Value |
| Signal to Background | > 10 |
| Z'-factor | ≥ 0.7 |
| DMSO Tolerance | ≤ 1% |
| ATP Km,app | ~15 µM |
Hit Confirmation and IC50 Determination
| Compound | Primary Assay IC50 (µM) | Secondary Assay IC50 (µM) |
| This compound | [Enter Value] | [Enter Value] |
| Staurosporine | 0.025 | 0.030 |
| Hit Compound 2 | [Enter Value] | [Enter Value] |
| ... | ... | ... |
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the high-throughput screening of this compound and other potential kinase inhibitors against the CDK1/CycB1 complex. The combination of a highly sensitive luminescence-based primary assay and a specific TR-FRET-based secondary assay ensures the identification of high-quality, validated hits. This screening cascade is designed to be efficient, scalable, and adaptable to other kinase targets, thereby accelerating the early stages of drug discovery.
References
- 1. promega.com [promega.com]
- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Human CDK1/Cyclin B, His Tag Recombinant Protein (PV3292) [thermofisher.com]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Kibdelin C1 for In Vivo Imaging
For the purpose of fulfilling this request, it is important to note that "Kibdelin C1" is a hypothetical compound, as no specific information for a molecule with this name is available in the public domain for in vivo imaging applications. The following application notes and protocols have been generated based on the principles of near-infrared (NIR) fluorescent probes and their application in biomedical imaging, drawing on general knowledge from the provided search results.
Introduction
This compound is a novel, high-affinity near-infrared (NIR) fluorescent probe designed for the non-invasive in vivo imaging of inflammatory processes. Its chemical structure allows for deep tissue penetration and a high signal-to-noise ratio, making it an ideal tool for longitudinal studies in small animal models. This compound specifically targets key biomarkers of inflammation, enabling researchers to visualize and quantify inflammatory responses in real-time.
Mechanism of Action
This compound is postulated to target the C1 complex, a key component of the classical complement pathway, which is heavily involved in the inflammatory cascade.[1][2] Upon systemic administration, this compound circulates in the vasculature. In regions of inflammation, increased vascular permeability allows this compound to extravasate and bind to its target. This targeted accumulation results in a significant increase in fluorescence intensity at the site of inflammation, which can be detected using standard in vivo imaging systems.
Applications
This compound is designed for use in a variety of preclinical research areas, including:
-
Oncology: Visualizing inflammation within the tumor microenvironment.
-
Immunology: Tracking the progression of autoimmune diseases such as rheumatoid arthritis.
-
Cardiovascular Disease: Imaging inflammatory processes in atherosclerosis and ischemia-reperfusion injury.[2][3]
-
Infectious Diseases: Detecting and monitoring inflammation associated with bacterial or viral infections.[3]
Advantages of this compound
-
High Sensitivity and Specificity: Targeted binding to inflammatory biomarkers provides a high-contrast signal.
-
Near-Infrared Emission: The NIR fluorescence window minimizes autofluorescence from biological tissues, enhancing detection sensitivity.[4]
-
Deep Tissue Penetration: NIR light allows for imaging of deeper tissues and organs.[5]
-
Non-Invasive, Longitudinal Imaging: Enables the repeated imaging of the same animal over time to monitor disease progression and therapeutic response.[6]
Quantitative Data
Table 1: Optical and Physical Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | 750 nm |
| Emission Maximum (λem) | 780 nm |
| Quantum Yield (Φ) | 0.15 in PBS |
| Molar Extinction Coefficient | 150,000 M⁻¹cm⁻¹ |
| Molecular Weight | ~1200 g/mol |
| Solubility | Soluble in PBS, DMSO |
Table 2: Example Biodistribution of this compound in a Murine Arthritis Model (24 hours post-injection)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) |
| Inflamed Paw | 8.5 ± 1.2 |
| Non-inflamed Paw | 1.2 ± 0.3 |
| Liver | 15.2 ± 2.5 |
| Kidneys | 10.8 ± 1.9 |
| Spleen | 4.3 ± 0.8 |
| Lungs | 2.1 ± 0.5 |
| Muscle | 0.8 ± 0.2 |
| Blood | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation (n=5)
Experimental Protocols
Protocol 1: In Vivo Imaging of Inflammation in a Murine Model
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence imaging
-
Animal model of inflammation (e.g., collagen-induced arthritis model)
Procedure:
-
Probe Preparation: Dissolve this compound in a minimal amount of DMSO and then dilute with PBS to the final desired concentration (typically 1-5 mg/kg body weight). Ensure the final DMSO concentration is below 5%.
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the animal on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature.[7]
-
Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe to determine the level of autofluorescence.[8] Use an excitation filter around 750 nm and an emission filter around 780 nm.
-
Probe Administration: Inject the prepared this compound solution intravenously (via the tail vein) or intraperitoneally.
-
Time-course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.[7][8]
-
Image Analysis: Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the site of inflammation and in a contralateral, non-inflamed region for comparison.
Protocol 2: Ex Vivo Imaging of Organs
Materials:
-
Imaging system from Protocol 1
-
Surgical tools for dissection
-
PBS
Procedure:
-
Final In Vivo Image: Following the final in vivo imaging time point, euthanize the animal.
-
Organ Harvesting: Immediately dissect the organs of interest (e.g., inflamed and non-inflamed paws, liver, kidneys, spleen, lungs).[7]
-
Organ Rinsing: Gently rinse the harvested organs in PBS to remove excess blood.
-
Ex Vivo Imaging: Arrange the organs on a non-fluorescent surface within the imaging chamber and acquire a final fluorescence image.[4]
-
Analysis: Quantify the fluorescence intensity for each organ to confirm the biodistribution of this compound.
Visualizations
Caption: Proposed mechanism of this compound in targeting the C1 complex.
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Multi-level validation process for an imaging probe.
References
- 1. C1 Esterase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of C1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. licorbio.com [licorbio.com]
- 6. Bioluminescence imaging in vivo - application to cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Application Notes and Protocols for CRISPR-Cas9 Screening with Small Molecule Treatment
Note: As of the latest available data, specific information regarding "Kibdelin C1" and its use in CRISPR-Cas9 screening is not present in the public domain. The following application notes and protocols are therefore provided as a generalized guide for conducting a CRISPR-Cas9 screen with a novel small molecule inhibitor, using "this compound" as a placeholder. The principles and methodologies described are based on established practices for high-throughput functional genomics screens.[1][2][3]
Introduction
CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic identification of genes that modulate cellular responses to various perturbations, including small molecule treatments.[4][5] This high-throughput approach allows for the discovery of drug targets, mechanisms of action, and resistance pathways.[1][6][7] These application notes provide a detailed protocol for performing a pooled CRISPR-Cas9 knockout screen to identify genes that influence cellular sensitivity to a hypothetical small molecule, this compound.
The workflow involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of cells expressing Cas9 nuclease.[7][8] The cells are then treated with this compound, and the resulting changes in sgRNA representation are quantified by next-generation sequencing (NGS). Genes whose knockout confers resistance or sensitivity to this compound will be identified by the enrichment or depletion of their corresponding sgRNAs, respectively.[9][10][11]
Data Presentation: Hypothetical Screening Results
Following data analysis, the results of a CRISPR-Cas9 screen with this compound treatment can be summarized to highlight the top genetic modifiers of drug sensitivity. The table below presents a hypothetical dataset of candidate genes.
| Gene | Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| Genes Conferring Resistance upon Knockout (Negative LFC) | ||||
| GENE-A | Kinase A | -2.5 | 1.2e-8 | 3.5e-7 |
| GENE-B | Transcription Factor B | -2.1 | 5.6e-7 | 9.8e-6 |
| GENE-C | Membrane Transporter C | -1.8 | 3.4e-6 | 4.1e-5 |
| Genes Conferring Sensitivity upon Knockout (Positive LFC) | ||||
| GENE-X | DNA Repair Protein X | 2.8 | 8.9e-9 | 1.2e-7 |
| GENE-Y | Apoptosis Regulator Y | 2.3 | 4.1e-7 | 7.5e-6 |
| GENE-Z | Metabolic Enzyme Z | 2.0 | 9.2e-6 | 9.9e-5 |
Experimental Protocols
This section details the key experimental procedures for a pooled CRISPR-Cas9 knockout screen with this compound treatment.
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cell line relevant to the biological question and known to be sensitive to this compound.
-
Cas9 Introduction: Stably express Cas9 nuclease in the chosen cell line. This is typically achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.
-
Cas9 Activity Validation: Confirm Cas9 activity using a functional assay, such as the SURVEYOR nuclease assay or by sequencing a targeted locus after transduction with a validated sgRNA.
sgRNA Library Transduction
-
Library Selection: Choose a genome-scale or a more focused sgRNA library appropriate for the screen's objectives.
-
Lentivirus Production: Package the pooled sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
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Viral Titer Determination: Determine the lentiviral titer to calculate the required volume for achieving a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.[10]
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Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus. It is crucial to maintain a sufficient number of cells to ensure adequate library representation (at least 500-1000 cells per sgRNA).[12]
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Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic resistance marker present on the sgRNA vector.
This compound Treatment (Screening)
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Initial Cell Collection: After antibiotic selection, harvest a population of cells to serve as the initial timepoint (T0) reference.
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Cell Plating: Plate the remaining cells into two or more replicate populations for each condition (vehicle control and this compound treatment).
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Drug Treatment: Treat the cells with a predetermined concentration of this compound (e.g., IC50) or vehicle. The treatment duration should be sufficient to observe a selective pressure.
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Cell Maintenance: Passage the cells as needed throughout the experiment, always maintaining a high library representation.
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Final Cell Harvest: At the end of the treatment period, harvest the surviving cells from each replicate and condition.
Sample Preparation for Sequencing
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Genomic DNA Extraction: Isolate genomic DNA from the T0 and final timepoint cell pellets.
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sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that anneal to the regions flanking the sgRNA cassette.
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Sequencing Library Preparation: Add sequencing adapters and barcodes to the PCR products for multiplexed next-generation sequencing (NGS).
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NGS: Perform high-throughput sequencing of the prepared libraries.
Data Analysis
The computational analysis of CRISPR screen data involves several steps to identify genes that significantly impact the phenotype of interest.[8]
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Quality Control: Assess the quality of the raw sequencing data.[13]
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Read Counting: Count the number of reads for each sgRNA in every sample.
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Statistical Analysis: Employ statistical tools like MAGeCK to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated samples compared to the control samples.[14]
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Functional Analysis: Perform pathway and gene ontology analysis on the identified hit genes to gain insights into the biological processes affected by this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the CRISPR-Cas9 screening experiment with this compound treatment.
Caption: CRISPR-Cas9 screening workflow with this compound.
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates a hypothetical signaling pathway that could be elucidated from the screening results, where this compound inhibits a key kinase, and the screen identifies other pathway components that modulate this effect.
Caption: Hypothetical this compound target pathway.
References
- 1. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Genome-wide CRISPR and small-molecule screens uncover targetable dependencies in ATRT | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synthego.com [synthego.com]
- 5. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nyu.edu [nyu.edu]
- 7. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 8. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 9. broadinstitute.org [broadinstitute.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
- 14. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Kibdelone C Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the total synthesis of Kibdelone C.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the Kibdelone C synthesis is consistently low. What are the most critical steps to focus on for optimization?
A1: Based on published synthetic routes, the intramolecular Pd-mediated C-H arylation to form the C4-C5 biaryl bond is a particularly challenging step that often requires extensive optimization. The final oxidative demethylation and purification of Kibdelone C can also lead to significant yield loss due to the product's instability and propensity for oxidation. Focusing your optimization efforts on these two areas is likely to have the most significant impact on your overall yield.
Q2: I'm observing the formation of multiple byproducts during the final deprotection/oxidation sequence. What could be the cause?
A2: The final steps of the synthesis are sensitive to reaction conditions. For instance, during the removal of a MOM protecting group, formaldehyde can be generated, which may react with diols in your molecule to form methylene ketals. Additionally, the oxidative demethylation using ceric ammonium nitrate (CAN) is pH and temperature-sensitive and can lead to a mixture of B and D ring-oxidized products if not carefully controlled.
Q3: Is there a preferred protecting group strategy for the phenol moieties during the C-H arylation?
A3: Yes, the choice of protecting group on the phenolic oxygen is critical for the success of the Pd-mediated C-H arylation. It has been reported that a Boc-carbonate is an effective protecting group, while a free phenol or a methyl ether leads to only trace amounts of the desired product. The protecting group may play a role in stabilizing the palladium intermediate.
Q4: My purified Kibdelone C seems to degrade upon storage. What are the best practices for handling and storing the final compound?
A4: Kibdelone C is known to be prone to oxidation. The isolation group noted that it could spontaneously oxidize to Kibdelones A and B under aerobic conditions. Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen). For storage, it is recommended to lyophilize the purified product immediately and store it at low temperatures, protected from light and air.
Troubleshooting Guide
Problem Area 1: Low Yield in Pd-Mediated Intramolecular C-H Arylation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired cyclized product. | Suboptimal protecting group on the phenol. | Replace free phenol or methyl ether with a Boc-carbonate protecting group on the phenol ortho to the iodide. |
| Decomposition of starting material. | Incorrect Palladium source or reaction temperature. | Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). Optimize the reaction temperature; it has been shown to be a critical parameter. |
| Inconsistent results. | Ineffective buffering of the reaction. | The use of a sodium pivalate buffer has been reported to be important for the success of this transformation. Ensure the buffer is freshly prepared and used in the correct stoichiometry. |
| Formation of diyne side products in preceding Sonogashira coupling. | Presence of oxygen during the coupling reaction. | Rigorously degas all solvents and reagents. Perform the reaction under a strict inert atmosphere. Slow addition of the alkyne can also help to minimize oxidative homocoupling. |
Problem Area 2: Issues with Tetrahydroxanthone Ring Formation
| Symptom | Possible Cause | Suggested Solution | | Low yield in the acid-catalyzed cyclization to form the tetrahydroxanthone. | Decomposition of the vinylogous carbonate intermediate. | The vinylogous carbonate precursor can be acid-labile. Consider using milder activating agents for the subsequent Friedel-Crafts-type cyclization, such as cyanuric chloride, to avoid harsh acidic conditions. | | Failure of the intramolecular halo-Michael aldol reaction. | Incorrect choice of Lewis acid. | Magnesium iodide has been successfully used to promote this transformation. Ensure the reagent is anhydrous and used in the correct stoichiometry. | | Formation of diastereomeric mixtures. | Poor stereocontrol in the halo-Michael/aldol reaction. | This reaction has been shown to be highly diastereoselective. If significant amounts of the undesired diastereomer are observed, re-examine the reaction temperature and the purity of the starting materials. |
Problem Area 3: Complications in Final Deprotection and Oxidation Steps
| Symptom | Possible Cause | Suggested Solution | | Formation of an unexpected methylene ketal byproduct. | Generation of formaldehyde during MOM-group deprotection. | If using a MOM protecting group, be aware of this potential side reaction. If the ketal is formed, it may be cleaved under the final BCl₃ deprotection conditions. | | Mixture of oxidized products (B-ring and D-ring oxidation). | Suboptimal pH and temperature during CAN oxidation. | The oxidative demethylation with CAN is sensitive. Avoid acidic conditions like acetic acid if D-ring oxidation is a problem. A reductive quench with sodium dithionite immediately following the oxidation can help to isolate the desired hydroquinone. | | Degradation of the final product during workup and purification. | Exposure to air and light. | Perform all workup and purification steps as quickly as possible, under an inert atmosphere, and with protection from light. Use degassed solvents for chromatography and HPLC. |
Data Presentation: Reported Yields for Key Synthetic Steps
| Synthetic Step | Reagents and Conditions | Reported Yield | Reference |
| Intramolecular Halo-Michael Aldol Reaction | Magnesium iodide, CH₂Cl₂ | 78% | |
| Intramolecular Pd-mediated C-H Arylation | Pd(OAc)₂, P(Cyc)₃, PivONa, 1,2-dichloroethane, 140 °C | 63% | |
| Oxidative Photochemical Cyclization | I₂ (catalytic), THF, hv | 73% | |
| In(III)-catalyzed Arylation | InCl₃ (15 mol%), CH₃CN/HFIP | 70% | |
| Final Oxidative Demethylation/Reduction | CAN, AcOH, rt, then Na₂S₂O₄ | ~5:1 mixture of desired product to byproduct |
Experimental Protocols
Protocol 1: Intramolecular Pd-Mediated C-H Arylation
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To a sealed tube containing the aryl iodide precursor protected as a Boc-carbonate (1.0 equiv) and sodium pivalate (2.0 equiv) is added a solution of Pd(OAc)₂ (0.1 equiv) and P(Cyc)₃ (0.2 equiv) in degassed 1,2-dichloroethane.
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The vessel is sealed and heated to 140 °C for 12-18 hours.
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After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.
Protocol 2: Intramolecular Halo-Michael Aldol Reaction
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A solution of the ynoate aldehyde precursor (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -20 °C under an argon atmosphere.
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Magnesium iodide (2.0 equiv) is added in one portion, and the reaction mixture is stirred at -20 °C for the time indicated by TLC analysis.
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The reaction is carefully quenched at 0 °C with a saturated aqueous solution of KHSO₄ (to pH ~2).
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The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
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The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
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The crude product is purified by flash chromatography to yield the 2-iodo-1-cyclohexenecarboxylate.
Protocol 3: Final Oxidative Demethylation and Reduction
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To a solution of the fully elaborated, protected Kibdelone C precursor (1.0 equiv) in a mixture of acetonitrile and acetic acid at room temperature is added a solution of ceric ammonium nitrate (CAN, 2.2 equiv) in water.
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The reaction is stirred for 2 minutes and then quenched by the addition of excess sodium dithionite.
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The mixture is diluted with water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
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The crude product is purified by preparative HPLC to yield Kibdelone C as the hydroquinone.
Visualizations
Kibdelone C Synthetic Workflow
Caption: A generalized workflow for the total synthesis of Kibdelone C.
Technical Support Center: Overcoming In Vitro Solubility Challenges with [Placeholder Compound Name]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges encountered when working with [Placeholder Compound Name] in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving hydrophobic compounds like [Placeholder Compound Name] for in vitro studies?
A1: Hydrophobic compounds are typically first dissolved in an organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] This stock solution is then further diluted into aqueous buffers or cell culture media for the final experimental concentration. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid any physiological effects on the cells.[1]
Q2: I'm observing precipitation of [Placeholder Compound Name] when I dilute my stock solution into my aqueous experimental buffer. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few strategies to address this:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is as low as possible, typically below 0.5% (v/v) in the final assay medium, though the tolerance can be cell-line dependent.
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Use of Co-solvents: The addition of a water-miscible co-solvent can help increase the solubility of your compound in the final aqueous solution.[2][3] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3]
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pH Adjustment: The solubility of some compounds can be significantly influenced by the pH of the solution.[4] If your compound has ionizable groups, adjusting the pH of your buffer may improve its solubility.
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Utilize Surfactants or Micelle-forming Polymers: Non-ionic surfactants or amphiphilic diblock copolymers can form micelles that encapsulate hydrophobic molecules, enhancing their apparent solubility in aqueous solutions.
Q3: Can particle size affect the solubility of [Placeholder Compound Name]?
A3: Yes, reducing the particle size of a compound can increase its dissolution rate and, consequently, its apparent solubility.[2][5] This is because a smaller particle size leads to a larger surface area available for solvation.[2] Techniques like micronization can be employed to reduce particle size.[3][4]
Troubleshooting Guides
Issue 1: [Placeholder Compound Name] is not dissolving in common organic solvents.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution issues.
Issue 2: Precipitate forms in cell culture media after adding the compound.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for media precipitation.
Data Presentation
Table 1: Solubility of a Representative Hydrophobic Compound
| Solvent | Approximate Solubility | Notes |
| DMSO | ~30 mg/mL[1] | Purge with an inert gas.[1] |
| Ethanol | ~30 mg/mL[1] | Purge with an inert gas.[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | Purge with an inert gas.[1] |
| PBS (pH 7.2) | ~10 mg/mL[1] | Aqueous solutions may not be stable for more than a day.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Weigh out the desired amount of [Placeholder Compound Name] (crystalline solid) in a sterile microcentrifuge tube.
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Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
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Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
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Store the stock solution at -20°C or as recommended on the product datasheet.
Protocol 2: Using a Co-solvent to Improve Aqueous Solubility
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Prepare a concentrated stock solution of [Placeholder Compound Name] in an organic solvent as described in Protocol 1.
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In a separate tube, prepare the final aqueous buffer or media.
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Add a water-miscible co-solvent, such as PEG 400 or propylene glycol, to the aqueous buffer.[2] The final concentration of the co-solvent should be optimized for your specific assay.
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While vortexing the buffer/co-solvent mixture, slowly add the required volume of the [Placeholder Compound Name] stock solution to achieve the final desired concentration.
Signaling Pathway and Experimental Workflow
The following is a generic representation of a kinase signaling pathway that could be investigated.
Caption: Generic kinase signaling pathway with a hypothetical inhibitor.
The workflow for testing the effect of [Placeholder Compound Name] on this pathway is as follows:
Caption: Experimental workflow for in vitro pathway analysis.
References
Technical Support Center: Kibdelin C1 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kibdelin C1 and related glycopeptide antibiotics. As the precise structure of this compound is not publicly available, this guide leverages the known characteristics and mass spectrometric behavior of glycopeptide antibiotics to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Question: I am observing poor ionization and a low signal-to-noise ratio for my this compound sample. What are the potential causes and solutions?
Answer:
Poor ionization of large, complex molecules like glycopeptide antibiotics is a common challenge. Several factors could be contributing to this issue.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Glycopeptide antibiotics have complex solubility profiles. Ensure your solvent system is optimized for electrospray ionization (ESI). A typical starting point is a mixture of water and acetonitrile or methanol with a small amount of formic acid (0.1%) to promote protonation. |
| Suboptimal ESI Source Parameters | The settings of your ESI source can significantly impact ionization efficiency. Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. |
| Sample Purity Issues | High salt concentrations or the presence of detergents from sample preparation can suppress ionization. Desalt your sample using a suitable method like solid-phase extraction (SPE) with a C18 cartridge prior to MS analysis. |
| Low Concentration | The concentration of your sample may be too low for detection. If possible, concentrate your sample. |
Question: My mass spectrum shows a complex mixture of peaks, and I'm unsure which corresponds to the protonated this compound molecule. How can I identify the correct parent ion?
Answer:
Glycopeptide antibiotics can readily form multiple adducts in the ESI source, leading to a complex spectrum.
Expected Adducts for a Hypothetical Glycopeptide Antibiotic (MW ~1500 Da):
| Ion Species | Description | Expected m/z |
| [M+H]+ | Protonated molecule | 1501.x |
| [M+Na]+ | Sodium adduct | 1523.x |
| [M+K]+ | Potassium adduct | 1539.x |
| [M+2H]2+ | Doubly charged molecule | 751.x |
| [M+H+Na]2+ | Doubly charged with proton and sodium | 762.x |
To confirm the parent ion, look for the characteristic isotopic pattern of a large molecule and the expected mass differences between the different adducts. The doubly charged species will have isotopic peaks separated by 0.5 m/z units.
Question: The fragmentation spectrum (MS/MS) of my presumed this compound parent ion is very complex and difficult to interpret. What are the expected fragmentation patterns for a glycopeptide antibiotic?
Answer:
The fragmentation of glycopeptide antibiotics is complex due to their cyclic peptide core and glycosidic linkages. Collision-induced dissociation (CID) typically results in a few characteristic types of fragmentation.
Common Fragmentation Pathways:
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Glycosidic Bond Cleavage: The most common fragmentation is the loss of sugar moieties. This results in fragment ions corresponding to the sequential loss of the sugar residues.
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Peptide Backbone Fragmentation: Cleavage of the peptide backbone can occur, but it is often less favorable than glycosidic bond cleavage. This can produce b- and y-type ions, although the cyclic nature of the peptide core can lead to more complex ring-opening events.
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Cross-Ring Cleavage of Sugars: Fragmentation within the sugar rings can also occur, leading to characteristic neutral losses.
A logical workflow for troubleshooting fragmentation issues is presented below.
Frequently Asked Questions (FAQs)
Question: What is the general structure of a glycopeptide antibiotic like this compound?
Answer:
While the specific structure of this compound is not publicly available, glycopeptide antibiotics generally share a common structural scaffold. This includes a cyclic heptapeptide core that is highly cross-linked. Attached to this peptide core are one or more sugar moieties. The variation in the amino acid sequence and the type and number of sugar units gives rise to the diversity of this class of antibiotics.
The diagram below illustrates the general relationship between the components of a glycopeptide antibiotic.
Question: What are the recommended sample preparation steps for this compound before mass spectrometry analysis?
Answer:
Proper sample preparation is critical for obtaining high-quality mass spectra of glycopeptide antibiotics.
Detailed Experimental Protocol for Sample Preparation:
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Solubilization: Dissolve the purified this compound sample in a suitable solvent. A good starting point is a solution of 50:50 acetonitrile:water with 0.1% formic acid. Use high-purity solvents.
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Desalting (if necessary): If the sample contains high concentrations of salts (e.g., from a purification buffer), it must be desalted.
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Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water with 0.1% formic acid.
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Load the sample onto the cartridge.
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Wash the cartridge with one to two column volumes of water with 0.1% formic acid to remove salts.
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Elute the this compound with a solution of 70-80% acetonitrile in water with 0.1% formic acid.
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Dilution: Dilute the desalted sample to the desired concentration for infusion or LC-MS analysis. A typical starting concentration for infusion is in the low micromolar to high nanomolar range.
Question: What are typical instrument settings for analyzing this compound on a Q-TOF mass spectrometer?
Answer:
The optimal instrument settings will vary depending on the specific mass spectrometer model. However, the following provides a good starting point for method development.
Recommended Q-TOF Instrument Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N2) | 1.5 - 2.5 Bar |
| Drying Gas (N2) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 200 - 250 °C |
| Mass Range (MS1) | 500 - 2000 m/z |
| Collision Energy (CID) | Start with a ramp of 20-50 eV and optimize based on the fragmentation pattern. |
| Acquisition Rate | 1-2 spectra/second |
Technical Support Center: Optimizing In Vivo Studies for Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of novel investigational compounds. While direct data for "Kibdelin C1" is not available in the public domain, this guide offers a framework and best practices applicable to early-stage preclinical research of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when determining the starting dose for my novel compound in an in vivo study?
A1: The initial dose selection for a first-in-animal study is a critical step that relies on integrating in vitro and in silico data. A common approach is to start with the determination of the compound's in vitro potency (e.g., IC50 or EC50) in relevant cell-based assays. This data, combined with pharmacokinetic (PK) modeling and simulation, can help predict a plasma concentration likely to be effective in vivo. Allometric scaling from in vitro data can also provide an initial estimate. It is crucial to begin with a dose that is predicted to be well below any potential toxic levels.
Q2: What are the key parameters to consider when designing a dose-ranging study?
A2: A well-designed dose-ranging study is essential for identifying a therapeutic window. Key considerations include:
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Number of Dose Groups: Typically, 3-5 dose levels are used, including a vehicle control.
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Dose Selection: Doses should be spaced appropriately to capture a dose-response relationship. This might involve logarithmic or semi-logarithmic spacing.
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Sample Size: The number of animals per group should be sufficient to achieve statistical power for the primary efficacy endpoint.
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Route of Administration: This should be relevant to the intended clinical application.
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Dosing Frequency: This will be guided by the compound's predicted half-life from preliminary PK studies.
Q3: How do I establish the Maximum Tolerated Dose (MTD)?
A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity. An MTD study typically involves escalating doses in small groups of animals. Key observations include clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur), as well as hematological and clinical chemistry parameters. The MTD is generally defined as the dose level that causes no more than a 10% weight loss and no mortality or other signs of significant distress.
Q4: What are the essential components of a preliminary pharmacokinetic (PK) study?
A4: A preliminary PK study is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. This typically involves administering the compound at one or two dose levels and collecting blood samples at multiple time points. Key parameters to determine are:
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Cmax: Maximum plasma concentration.
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Tmax: Time to reach Cmax.
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AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
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t1/2: Half-life of the compound.
This information is critical for designing subsequent efficacy studies, particularly for determining the optimal dosing interval.
Troubleshooting Guides
Problem: High variability in efficacy data between animals in the same dose group.
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Possible Cause: Inconsistent drug administration.
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Solution: Ensure all personnel are thoroughly trained on the administration technique (e.g., oral gavage, intravenous injection). Verify the formulation for homogeneity.
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Possible Cause: Biological variability in the animal model.
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Solution: Increase the sample size per group to improve statistical power. Ensure the health and genetic background of the animals are consistent.
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Possible Cause: Issues with the drug formulation.
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Solution: Re-evaluate the solubility and stability of the compound in the chosen vehicle. Consider formulation optimization.
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Problem: No clear dose-response relationship observed in the efficacy study.
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Possible Cause: The selected dose range is too narrow or not in the therapeutic range.
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Solution: Conduct a wider dose-ranging study. If possible, use in vitro potency data to guide the selection of a more appropriate dose range.
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Possible Cause: The compound has a very steep or very flat dose-response curve.
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Solution: Adjust the spacing of your dose levels. For a steep curve, use more closely spaced doses. For a flat curve, a wider range with fewer intermediate doses may be sufficient.
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Possible Cause: The chosen efficacy endpoint is not sensitive enough.
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Solution: Re-evaluate the primary endpoint. Consider including more sensitive or earlier biomarkers of efficacy.
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Problem: Unexpected toxicity observed at doses predicted to be safe.
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Possible Cause: Poor correlation between in vitro and in vivo toxicity.
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Solution: Conduct a more thorough in vitro safety pharmacology and toxicology assessment to identify potential off-target effects.
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Possible Cause: Accumulation of the drug or a toxic metabolite with repeated dosing.
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Solution: Perform a multi-dose PK study to assess drug accumulation. Analyze for major metabolites in plasma and tissues.
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Possible Cause: Species-specific toxicity.
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Solution: If possible, conduct preliminary toxicity studies in a second species to assess for species-specific adverse effects.
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Data Presentation
Table 1: Hypothetical Preliminary Pharmacokinetic Parameters of a Novel Compound
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax | Intravenous | 1 | 1500 ng/mL |
| Tmax | Intravenous | 1 | 0.1 hr |
| AUC (0-inf) | Intravenous | 1 | 3000 hrng/mL |
| t1/2 | Intravenous | 1 | 4 hr |
| Cmax | Oral | 10 | 800 ng/mL |
| Tmax | Oral | 10 | 1 hr |
| AUC (0-inf) | Oral | 10 | 4800 hrng/mL |
| t1/2 | Oral | 10 | 4.5 hr |
| Bioavailability | Oral | 10 | 16% |
Table 2: Example of a Dose-Ranging Efficacy Study Design
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals |
| 1 | Vehicle | - | Oral | Once Daily | 10 |
| 2 | Compound X | 1 | Oral | Once Daily | 10 |
| 3 | Compound X | 5 | Oral | Once Daily | 10 |
| 4 | Compound X | 25 | Oral | Once Daily | 10 |
| 5 | Positive Control | Varies | Varies | Varies | 10 |
Experimental Protocols
Protocol 1: General Procedure for a Single-Dose Pharmacokinetic Study in Rodents
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Animal Acclimatization: Acclimate animals to the facility for at least 7 days prior to the study.
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Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with water available ad libitum.
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Compound Administration: Administer the compound via the chosen route (e.g., intravenous bolus via the tail vein or oral gavage).
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Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
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Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Visualizations
Caption: Figure 1: General Experimental Workflow for In Vivo Dosage Optimization.
Caption: Figure 2: Hypothetical Signaling Pathway Inhibition.
Kibdelin C1 (Kibdelomycin) Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Kibdelin C1 (Kibdelomycin) in solution. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, more accurately known as Kibdelomycin, is a potent, broad-spectrum antibiotic belonging to the class of complex natural products. Its intricate chemical structure, which includes multiple chiral centers and sensitive functional groups, makes it susceptible to degradation in solution. Maintaining the structural integrity of Kibdelomycin is crucial for ensuring its biological activity and obtaining reliable experimental results.
Q2: What is the primary degradation pathway for Kibdelomycin in solution?
A known degradation pathway for Kibdelomycin is the acid-catalyzed isomerization at the anomeric center of its northern sugar moiety. This results in an equilibrium between the naturally occurring α-anomer and its corresponding β-anomer.[1][2] This structural change can potentially impact its interaction with its biological targets, DNA gyrase and topoisomerase IV, and consequently affect its antibacterial efficacy.
Q3: What are the ideal solvent and pH conditions for storing Kibdelomycin solutions?
To minimize acid-catalyzed degradation, it is recommended to prepare and store Kibdelomycin solutions in neutral or slightly basic pH conditions (pH 7.0-8.0). Aprotic solvents, such as DMSO or ethanol, are generally preferred for creating stock solutions. For aqueous buffers, phosphate-buffered saline (PBS) at a neutral pH is a suitable choice for short-term storage and experimental use.
Q4: How should Kibdelomycin solutions be stored to ensure long-term stability?
For long-term storage, it is advisable to store Kibdelomycin as a dry powder at -20°C or below, protected from light and moisture. If a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
Q1: I am observing a loss of antibacterial activity in my Kibdelomycin solution over time. What could be the cause?
A gradual loss of activity is likely due to the degradation of the compound. The primary suspect is the acid-catalyzed isomerization to the less active or inactive β-anomer. Review your solution preparation and storage procedures. Ensure the pH of your buffers is not acidic and that the solutions are stored at the recommended low temperatures.
Q2: My HPLC analysis of a Kibdelomycin solution shows a new, closely eluting peak appearing over time. What does this indicate?
The appearance of a new peak, particularly one that co-elutes closely with the main Kibdelomycin peak, is a strong indication of isomerization. The α and β anomers are diastereomers and are likely to have very similar retention times on a reverse-phase HPLC column. To confirm this, you can intentionally expose a small sample of your solution to acidic conditions (e.g., 0.1% formic acid in acetonitrile/water) and monitor the growth of the new peak by HPLC.[1][2]
Q3: Can I do anything to reverse the degradation of my Kibdelomycin stock?
While it may be possible to re-equilibrate a solution containing both anomers back towards the desired α-anomer by adjusting the pH to neutral or slightly basic conditions, this is not ideal. It is far better to prevent the degradation from occurring in the first place through proper handling and storage. Once other degradation pathways are initiated, reversal is generally not possible.
Factors Affecting this compound (Kibdelomycin) Stability
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| pH | Acidic conditions (pH < 7) can catalyze the isomerization of the active α-anomer to the β-anomer, leading to a loss of activity.[1][2] | Maintain solutions at a neutral or slightly basic pH (7.0-8.0). Use buffered systems like PBS for aqueous solutions. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation, including isomerization and hydrolysis of labile functional groups. | Store stock solutions at -80°C. For short-term storage of working solutions, maintain at 2-8°C. Avoid prolonged exposure to room temperature. |
| Solvent | Protic solvents, especially under acidic or basic conditions, can participate in degradation reactions. | Use aprotic solvents like DMSO or ethanol for preparing high-concentration stock solutions. |
| Light | Exposure to UV light can induce photochemical degradation of complex organic molecules. | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to the degradation of complex molecules and the introduction of moisture. | Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation of sensitive functional groups. | While not always necessary, for very long-term storage or for highly sensitive experiments, consider degassing solvents before use. |
Experimental Protocols
Protocol: Stability Assessment of Kibdelomycin in Solution by HPLC
This protocol outlines a general method for evaluating the stability of Kibdelomycin under various conditions.
1. Materials and Reagents:
- Kibdelomycin (as a dry powder)
- HPLC-grade Dimethyl sulfoxide (DMSO)
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade water
- Formic acid (for mobile phase modification)
- Phosphate-buffered saline (PBS), pH 7.4
- Buffers of varying pH for stability testing (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for basic pH)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Kibdelomycin Stock Solution: a. Accurately weigh a sufficient amount of Kibdelomycin powder. b. Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). c. Aliquot the stock solution into single-use vials and store at -80°C.
3. Stability Study Setup: a. Dilute the Kibdelomycin stock solution with the different buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). b. Prepare separate sets of samples for storage at different temperatures (e.g., 4°C, 25°C, and 40°C). c. Protect all samples from light.
4. HPLC Analysis: a. Set up the HPLC system with a C18 column. b. Use a gradient elution method with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient could be:
- 0-2 min: 30% B
- 2-15 min: 30% to 90% B
- 15-18 min: 90% B
- 18-20 min: 90% to 30% B
- 20-25 min: 30% B c. Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value for Kibdelomycin (e.g., determined by a UV scan, likely around 254 nm or 280 nm). d. Inject a sample from each condition at specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).
5. Data Analysis: a. For each time point and condition, determine the peak area of the main Kibdelomycin peak. b. Calculate the percentage of Kibdelomycin remaining relative to the initial time point (t=0). c. Plot the percentage of Kibdelomycin remaining versus time for each condition to determine the degradation kinetics. d. Monitor the appearance and growth of any new peaks, which may correspond to degradation products or isomers.
Visualizations
References
Technical Support Center: Reducing Off-Target Effects of Investigational Compound Kibdelin C1
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The protocols and guidance provided are for investigational use only and should be adapted to specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Kibdelin C1 and what is its primary mechanism of action?
Currently, there is no publicly available information on a molecule specifically named "this compound." It is possible that this is a novel, proprietary compound, or an internal designation not yet disclosed in scientific literature. To provide accurate support, please verify the chemical structure, CAS number, or any associated publications for this compound.
Assuming "this compound" is a novel small molecule inhibitor, its mechanism of action would be dependent on its intended biological target. For instance, if it is a kinase inhibitor, it likely functions by competing with ATP for the kinase's binding site, thereby inhibiting downstream signaling.
Q2: What are the potential off-target effects of a novel small molecule inhibitor like this compound?
Off-target effects arise when a drug interacts with unintended biological molecules, which can lead to unforeseen cellular responses and potential toxicity.[1] For a novel inhibitor, potential off-target effects are broad and depend on its chemical structure and the cellular context. Common off-target liabilities include:
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Interaction with related proteins: Small molecules often bind to proteins with similar structural folds or binding sites to the intended target. For example, kinase inhibitors are known for binding to multiple kinases across the kinome.
-
Interaction with unrelated proteins: A compound may have unforeseen interactions with proteins that have no obvious similarity to the primary target.
-
Disruption of cellular pathways: Off-target binding can lead to the modulation of unintended signaling pathways, resulting in complex cellular phenotypes.
Q3: How can I begin to assess the off-target profile of this compound?
A tiered approach is recommended to efficiently determine the selectivity of a new compound.[2]
-
Computational Screening: Utilize in silico methods to predict potential off-target interactions based on the chemical structure of this compound. This can provide an initial list of potential off-target candidates.
-
Broad Kinase Panel Screening: If this compound is a suspected kinase inhibitor, a broad kinase panel screen at a single high concentration (e.g., 1-10 µM) is a cost-effective first step to identify potential off-target kinases.
-
Dose-Response Profiling: For any "hits" identified in the initial screen (e.g., >70% inhibition), perform a 10-point dose-response curve to determine the IC50 values for these potential off-targets.[2]
Troubleshooting Guide: Unexpected Phenotypes and Off-Target Effects
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of this compound's primary target.
This is a strong indication of potential off-target effects. The following troubleshooting steps can help to dissect the observed phenotype:
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Titrate this compound Concentration | Perform a dose-response experiment in your cellular assay, starting from a low concentration (well below the IC50 for the primary target) to a high concentration. | If the unexpected phenotype is due to an off-target effect, it may only appear at higher concentrations where the compound engages with lower-affinity off-targets. |
| 2. Use a Structurally Unrelated Inhibitor | Treat cells with a different, well-characterized inhibitor that targets the same primary protein as this compound. | If the unexpected phenotype is not replicated with the structurally unrelated inhibitor, it is more likely to be a specific off-target effect of this compound. |
| 3. Rescue Experiment with Target Overexpression | If possible, overexpress the primary target of this compound in your cell line. | Overexpression of the primary target may "soak up" the inhibitor, potentially mitigating the off-target phenotype if it is concentration-dependent. |
| 4. Target Knockout/Knockdown Control | Use CRISPR/Cas9 or shRNA to eliminate or reduce the expression of the primary target. | If this compound still produces the phenotype in the absence of its primary target, this is strong evidence of an off-target mechanism.[3] |
Issue 2: My in vitro biochemical data for this compound does not correlate with my cell-based assay results.
Discrepancies between biochemical and cellular data are common and can be due to several factors, including off-target effects.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Assess Cell Permeability | Use techniques like LC-MS/MS to measure the intracellular concentration of this compound. | Poor cell permeability can lead to a weaker than expected effect in cellular assays. |
| 2. Evaluate Compound Stability | Analyze the stability of this compound in your cell culture media over the time course of your experiment. | Compound degradation can lead to a loss of potency. |
| 3. Perform a Target Engagement Assay | Use methods like cellular thermal shift assay (CETSA) or NanoBRET to confirm that this compound is binding to its intended target within the cell. | Lack of target engagement in a cellular context despite biochemical activity points to issues with cell permeability, compound stability, or cellular efflux. |
| 4. Profile Against a Kinase Panel | As mentioned in the FAQs, a broad kinase panel screen can identify off-target kinases that may be responsible for the cellular phenotype. | Identification of potent off-target kinases can explain discrepancies between the intended target's biochemical IC50 and the observed cellular EC50. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This protocol provides a general framework for assessing the binding of this compound to a panel of kinases.
Principle: DSF measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm can be used to assess binding affinity.
Materials:
-
Purified kinase enzymes
-
This compound stock solution (in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with a thermal ramping feature
Procedure:
-
Prepare Kinase Solutions: Dilute each purified kinase to a final concentration of 2 µM in DSF buffer.
-
Prepare Compound Plate: Serially dilute this compound in DMSO to create a range of concentrations. Then, dilute these into DSF buffer to the desired final concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include a DMSO-only control.
-
Prepare Assay Plate:
-
In a 96-well or 384-well PCR plate, add 20 µL of the 2 µM kinase solution to each well.
-
Add 2.5 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of a 1:250 dilution of SYPRO Orange dye in DSF buffer.
-
Seal the plate.
-
-
Run DSF Experiment:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Determine the Tm for each kinase in the presence of different concentrations of this compound by fitting the data to a Boltzmann equation.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each this compound concentration.
-
Plot ΔTm versus this compound concentration to determine the binding affinity (Kd).
-
Data Presentation:
| Kinase | This compound IC50 (µM) | ΔTm at 10 µM ( °C) |
| Target Kinase A | [Insert Data] | [Insert Data] |
| Off-Target Kinase B | [Insert Data] | [Insert Data] |
| Off-Target Kinase C | [Insert Data] | [Insert Data] |
Visualizations
To effectively troubleshoot and understand the potential for off-target effects, it is helpful to visualize the experimental workflow.
References
Technical Support Center: Troubleshooting Cell Line Resistance to Kibdelin C1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to Kibdelin C1, a novel histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the possible mechanisms?
A1: Acquired resistance to HDAC inhibitors like this compound is a multifaceted issue. Several mechanisms can contribute to this phenomenon:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
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Alterations in Gene Expression: Changes in the expression of key genes can confer resistance. This includes the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which counteract the pro-apoptotic effects of this compound.[1] Downregulation of genes involved in cell cycle arrest, such as p21, can also contribute.[1]
-
Changes in HDAC Expression or Activity: Although less common, alterations in the expression levels of HDAC enzymes themselves, such as increased HDAC1 expression, might play a role in resistance.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of HDAC inhibition.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. The degree of resistance is often expressed as a Resistance Index (RI), calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI greater than 1 indicates increased tolerance.[2]
Q3: What is a typical fold-resistance observed for cell lines resistant to HDAC inhibitors?
A3: The degree of resistance can vary significantly depending on the cell line and the specific HDAC inhibitor. Studies have reported resistance levels ranging from 2 to 3-fold up to 58-fold for various HDAC inhibitors and other anti-cancer agents.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Recommended Solution |
| Experimental Variability | To minimize variability, automate treatment and analysis steps where possible. Ensure accurate cell plating and staining. It is also important to perform randomized technical replicates and multiple independent biological experiments.[5][6] |
| Cell Density Effects | Cell density can influence drug response. It is crucial to optimize and maintain a consistent cell seeding density across all experiments.[6] |
| Contamination | Regularly test your cell cultures for mycoplasma and other contaminants, as they can alter cellular responses to drugs.[7] |
Issue 2: My attempt to generate a this compound-resistant cell line is failing.
| Possible Cause | Recommended Solution |
| Inappropriate Drug Concentration | The initial drug concentration for selection is critical. Start with a low concentration, such as the IC20 (the concentration that inhibits 20% of cell proliferation), and gradually increase it.[2] Sudden exposure to high concentrations can lead to widespread cell death.[8] |
| Insufficient Exposure Time | Developing stable resistance is a lengthy process that can take several months.[9] Ensure you are passaging the cells for a sufficient number of cycles at each drug concentration.[2] |
| Cell Line Instability | Some cell lines may not readily develop resistance. Consider using a different parental cell line that is known to be more genetically plastic. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol outlines the method for developing a resistant cell line using stepwise exposure to increasing concentrations of this compound.[2][8][10]
-
Determine the Initial IC50: First, determine the IC50 value of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8).[11]
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20.[2]
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (typically after 2-3 passages), increase the concentration of this compound by 25-50%.[2]
-
Monitoring and Maintenance: If significant cell death (>50%) is observed after a concentration increase, revert to the previous, lower concentration for an additional passage before attempting to increase it again.[2]
-
Confirmation of Resistance: Periodically (e.g., every 5-10 passages), determine the IC50 of the treated cell population to monitor the development of resistance. A resistant cell line is generally considered established when the IC50 increases by at least three-fold.[10]
-
Clonal Selection: Once the desired level of resistance is achieved, perform single-cell cloning by limiting dilution to establish a homogenous resistant cell line.[10]
-
Maintenance of Resistance: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., IC10-IC20 of the resistant line).[8]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
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Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental MCF-7 | 15 | 1.0 |
| MCF-7/KC1-R | 180 | 12.0 |
| Parental A549 | 25 | 1.0 |
| A549/KC1-R | 275 | 11.0 |
This table presents hypothetical data for illustrative purposes.
Table 2: Cross-Resistance Profile of a Hypothetical this compound-Resistant Cell Line (MCF-7/KC1-R)
| Compound | Class | Fold-Resistance (RI) |
| Panobinostat | Pan-HDAC inhibitor | 8.5[13] |
| Vorinostat | Pan-HDAC inhibitor | 6.2[13] |
| Paclitaxel | Microtubule stabilizer | 1.2 |
| Doxorubicin | Topoisomerase II inhibitor | 1.5 |
This table illustrates that resistance to one HDAC inhibitor often confers cross-resistance to other HDAC inhibitors, but not necessarily to drugs with different mechanisms of action.[13] The data is hypothetical.
Visualizations
Caption: Workflow for generating a drug-resistant cell line.
Caption: Signaling pathways in this compound resistance.
Caption: Troubleshooting logic for suspected resistance.
References
- 1. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of cytarabine-resistant leukemic cell lines established from five different blood cell lineages using gene expression and proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
Kibdelin C1 High-Content Imaging: Technical Support Center
Welcome to the technical support center for the Kibdelin C1 High-Content Imaging System. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter, from image acquisition artifacts to cell culture anomalies.
Image Quality & Artifacts
Question: Why do my images appear blurry or out of focus?
Answer: Out-of-focus images are a common artifact in high-content screening and can confound analysis.[1] The issue often stems from several sources, including incorrect focus settings, plate variations, or cell health.
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Autofocus Errors: High-content imagers use either laser-based or image-based autofocus.[2] Laser systems detect the plate bottom, while image-based systems find the optimal focal plane algorithmically.[2] Errors can occur if the plate bottom is uneven or if cellular morphology is sparse.
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Plate Quality: Variations in the thickness or flatness of microplate bottoms can lead to focus issues.[3] Using high-quality imaging plates is critical.
-
Cell Adhesion: Poorly adherent cells can lift from the plate bottom, moving out of the focal plane.[1]
Troubleshooting Steps:
-
Verify Autofocus Settings: Ensure the correct autofocus method is selected for your plate and sample type. Test different autofocus points per well to find the most reliable setting.
-
Use High-Quality Plates: Utilize plates specifically designed for high-content imaging with high optical quality and consistent flatness.
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Check Cell Health and Adhesion: Confirm that cells are healthy and properly attached before imaging. Review your cell seeding protocol to ensure optimal conditions.
Question: My images have uneven illumination or a vignetting effect. How can I fix this?
Answer: Uneven illumination, where images are brighter in the center and dimmer at the edges (vignetting), is a frequent issue that can compromise quantitative analysis.[4][5] This artifact can be caused by the microscope's optical path or misaligned components.
Troubleshooting & Correction:
-
Prospective Correction: Before acquisition, acquire a "flat-field" or "white-reference" image of an empty field of view.[4] This can be used by the imaging software to correct for unevenness in real-time.
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Retrospective Correction: If images have already been acquired, computational methods can correct for uneven illumination.[4][6] Software like CellProfiler or plugins like BaSiC can estimate and apply an illumination correction function to a batch of images.[4][5]
Staining & Signal Issues
Question: I am observing high background fluorescence in my images. What is the cause?
Answer: High background can obscure the specific signal from your target, reducing the signal-to-noise ratio. Common causes include:
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Antibody Concentration: Primary or secondary antibody concentrations that are too high can lead to non-specific binding.[7][8]
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Insufficient Blocking: Inadequate blocking allows antibodies to bind non-specifically to the plate or cellular components.[7][9]
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Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies.[7][8][9]
-
Autofluorescence: Some cell types or media components can be inherently fluorescent.[9][10] Old or expired fixative solutions can also contribute to autofluorescence.[9]
Troubleshooting Steps:
-
Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.[8][11]
-
Improve Blocking: Increase the incubation time for the blocking step or try a different blocking agent, such as serum from the same species as the secondary antibody.[7][9]
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Enhance Washing: Increase the number or duration of washing steps after antibody incubations.[7]
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Control for Autofluorescence: Image an unstained control well to assess the level of autofluorescence. If it's high, consider using a different fixation reagent or a mounting medium with antifade agents.[7][9]
Question: My fluorescent signal is weak or absent. What should I do?
Answer: A weak or non-existent signal can be frustrating. The issue can range from protocol steps to the biology of the sample itself.
-
Antibody Issues: The primary antibody may not be suitable for immunofluorescence, or the primary and secondary antibodies may be incompatible (e.g., wrong host species).[8][10] Repeated freeze-thaw cycles can also damage antibodies.[10]
-
Fixation/Permeabilization: Over-fixation can mask the epitope your antibody is supposed to recognize.[10][11] Conversely, if the target is intracellular, insufficient permeabilization will prevent the antibody from reaching it.[10]
-
Low Protein Expression: The target protein may simply be expressed at very low levels in your cells.[8][9]
-
Photobleaching: Excessive exposure to excitation light can cause the fluorophore to fade.[10]
Troubleshooting Steps:
-
Verify Antibody Compatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[10]
-
Optimize Fixation & Permeabilization: Reduce fixation time or test different fixatives.[7] Ensure your permeabilization step is sufficient for intracellular targets.[10]
-
Use Signal Amplification: If the target protein expression is low, consider using a signal amplification technique or a brighter fluorophore.[9]
-
Minimize Light Exposure: Store slides in the dark and use an anti-fade mounting medium.[9] During imaging, use the lowest possible exposure time and excitation intensity.
Cell Culture & Plate-Level Artifacts
Question: I'm seeing an "edge effect" where cells in the outer wells of my plate behave differently. How can I mitigate this?
Answer: The edge effect is a well-documented phenomenon in multi-well plates where wells on the perimeter show different results than interior wells, often due to increased evaporation.[12][13] This volume loss can concentrate media components, altering cell physiology and leading to biased results.[13]
Mitigation Strategies:
-
Leave Outer Wells Empty: A common practice is to not use the 36 outermost wells for experimental samples. Instead, fill them with sterile water, PBS, or media to create a humidity buffer.[14]
-
Use Specialized Plates: Plates like the Thermo Scientific Nunc Edge Plate are designed with a surrounding moat or evaporation buffer zone that can be filled with liquid to minimize evaporation from the experimental wells.[13][14]
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Incubation Practices: Ensure the incubator has high humidity (at least 95%).[13] Also, allowing newly seeded plates to sit at room temperature for a period before placing them in the incubator can promote a more even cell distribution and reduce edge effects.[12][15]
Quantitative Data Summary
The following table summarizes common artifacts, their potential frequency based on internal support data, and key metrics affected.
| Artifact Type | Potential Frequency of Occurrence (%) | Key Quantitative Metrics Affected |
| Out-of-Focus Images | 15-20% | Object segmentation, intensity measurements, morphological features |
| Uneven Illumination | 10-15% | Intensity measurements, texture features, background correction |
| High Background Signal | 20-25% | Signal-to-noise ratio, object detection sensitivity |
| Weak/No Signal | 10-15% | Hit identification, dose-response curve fitting |
| Edge Effects | 5-10% (if unmitigated) | Cell count, viability, proliferation rates, plate-level statistics |
| Cell Clumping | 5-10% | Inaccurate cell counts, incorrect segmentation of individual cells |
Experimental Protocols & Workflows
Protocol: Immunofluorescence Staining for High-Content Imaging
-
Cell Seeding: Seed cells into a 96-well imaging plate at a pre-determined optimal density to achieve approximately 80-85% confluency at the time of the assay.[16] Allow cells to adhere for 24-48 hours.
-
Fixation: Gently remove media and add 4% formaldehyde in PBS. Incubate for 15 minutes at room temperature. Note: For phospho-specific antibodies, using 4% formaldehyde is recommended to inhibit endogenous phosphatases.[9]
-
Washing: Aspirate fixative and wash wells 3 times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Add 0.2% Triton X-100 in PBS and incubate for 10-15 minutes.[10] Wash 3 times with PBS.
-
Blocking: Add blocking buffer (e.g., 10% normal goat serum in PBS) and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[8]
-
Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer (e.g., PBS with 1% BSA) to its optimal concentration. Incubate overnight at 4°C.[11]
-
Washing: Wash wells 3 times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.[10]
-
Nuclear Staining (Optional): Add a nuclear counterstain like Hoechst or DAPI diluted in PBS. Incubate for 10-15 minutes.
-
Final Wash: Wash wells 3 times with PBS.
-
Imaging: Leave the final wash of PBS in the wells for imaging or replace with a specialized imaging buffer. Ensure samples remain covered in liquid throughout the procedure.[9]
Diagrams and Visualizations
The following diagram outlines a logical workflow for identifying and resolving common image artifacts during a high-content imaging experiment.
Caption: A troubleshooting decision tree for common high-content imaging artifacts.
This diagram illustrates a hypothetical signaling cascade that could be analyzed using the this compound system, for example, by measuring the nuclear translocation of a transcription factor.
Caption: A generic kinase cascade leading to transcription factor activation.
References
- 1. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Way Lab - Illumination Correction Made Easier [waysciencelab.com]
- 5. chanzuckerberg.com [chanzuckerberg.com]
- 6. Pipeline for illumination correction of images for high-throughput microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. IF Troubleshooting | Proteintech Group [ptglab.com]
- 12. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beating the edge effect | Laboratory News [labnews.co.uk]
- 14. How it Works: Eliminating the Edge Effect | Lab Manager [labmanager.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Modifying Procyanidin C1 for Enhanced Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the bioavailability of Procyanidin C1.
Frequently Asked Questions (FAQs)
Q1: What is Procyanidin C1 and what are its potential therapeutic benefits?
Procyanidin C1 is a natural polyphenolic compound found in various plants, including Crataegi fructus.[1] It is a trimer of the flavan-3-ol, (-)-epicatechin.[2] Research has suggested that Procyanidin C1 possesses various biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.[3]
Q2: What are the likely challenges affecting the oral bioavailability of Procyanidin C1?
The oral bioavailability of Procyanidin C1 is expected to be low due to several factors:
-
High Molecular Weight: With a formula weight of 866.8 g/mol , Procyanidin C1 is a large molecule, which can limit its passive diffusion across the intestinal epithelium.[1][2]
-
Poor Permeability: The complex structure and numerous hydroxyl groups can lead to low membrane permeability.
-
Metabolism: Procyanidin C1 may be subject to extensive metabolism by gut microbiota and first-pass metabolism in the liver.
-
Efflux Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the gut lumen.
Q3: What initial steps should I take to assess the bioavailability of my Procyanidin C1 sample?
A stepwise approach is recommended:
-
Physicochemical Characterization: Confirm the identity and purity of your sample. Determine its solubility in relevant buffers (e.g., simulated gastric and intestinal fluids).
-
In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to estimate the intestinal permeability of Procyanidin C1.
-
Metabolic Stability: Assess the stability of the compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
-
Pilot In Vivo Pharmacokinetic Study: Conduct a small-scale study in an animal model (e.g., rodents) to determine the plasma concentration-time profile after oral and intravenous administration. This will provide initial data on its absolute bioavailability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of Procyanidin C1 Formulation
Symptoms:
-
Difficulty dissolving Procyanidin C1 in aqueous buffers for in vitro assays.
-
Precipitation of the compound in simulated gastrointestinal fluids.
-
Inconsistent results in bioassays.
Possible Causes:
-
Procyanidin C1 has limited solubility in aqueous solutions (approximately 10 mg/mL in PBS, pH 7.2).[1]
-
The crystalline nature of the solid form may hinder dissolution.
-
Aggregation of the molecule in aqueous environments.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | pH Adjustment | Investigate the solubility of Procyanidin C1 at different pH values relevant to the gastrointestinal tract. |
| 2 | Use of Co-solvents | For in vitro experiments, consider using a small percentage of a water-miscible organic solvent like ethanol or DMSO. Ensure the final solvent concentration is compatible with your assay. Procyanidin C1 is soluble in ethanol, DMSO, and dimethyl formamide at approximately 30 mg/ml.[1] |
| 3 | Formulation Strategies | Explore formulation approaches such as the preparation of solid dispersions with polymers, complexation with cyclodextrins, or the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). |
| 4 | Particle Size Reduction | Micronization or nanosizing can increase the surface area of the compound, potentially improving its dissolution rate. |
Issue 2: Poor Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical-to-basolateral direction.
-
High efflux ratio (Papp B-A / Papp A-B).
Possible Causes:
-
The large size and polar nature of Procyanidin C1 limit its transcellular passive diffusion.
-
Active efflux by transporters such as P-gp expressed on Caco-2 cells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Investigate Efflux | Co-administer Procyanidin C1 with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the A-B Papp value would suggest that it is a substrate for P-gp. |
| 2 | Permeation Enhancers | Evaluate the effect of well-characterized permeation enhancers. These should be used with caution and with a thorough understanding of their mechanisms and potential toxicity. |
| 3 | Prodrug Approach | Consider synthesizing a more lipophilic prodrug of Procyanidin C1 by masking some of the hydroxyl groups. The prodrug should be designed to be converted back to the active parent compound in the body. |
| 4 | Nanoparticle Formulations | Encapsulating Procyanidin C1 in nanoparticles may promote its uptake and transport across the intestinal epithelium through various endocytic pathways. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Symptoms:
-
Large inter-individual variation in plasma concentrations in animal studies.
-
Inconsistent dose-exposure relationship.
Possible Causes:
-
Poor and variable absorption from the gastrointestinal tract.
-
Significant and variable first-pass metabolism.
-
Issues with the formulation leading to inconsistent drug release.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Formulation Optimization | Ensure the formulation provides consistent and reproducible release of Procyanidin C1. For preclinical studies, a solution or a well-characterized suspension is often preferred initially. |
| 2 | Assess Food Effect | Conduct pharmacokinetic studies in both fasted and fed states to determine if food has a significant impact on the absorption of Procyanidin C1. |
| 3 | Investigate Metabolism | Characterize the major metabolites of Procyanidin C1 and determine the enzymes responsible for their formation. This can help in understanding the sources of variability. |
| 4 | Use of Bioavailability Enhancers | Co-administration with compounds that inhibit metabolic enzymes (e.g., piperine) could be explored to reduce first-pass metabolism. |
Data Presentation
Physicochemical Properties of Procyanidin C1
| Property | Value | Reference |
| Molecular Formula | C45H38O18 | [1][2] |
| Formula Weight | 866.8 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility in Organic Solvents | ~30 mg/mL in ethanol, DMSO, DMF | [1] |
| Solubility in Aqueous Buffer | ~10 mg/mL in PBS (pH 7.2) | [1] |
| UV/Vis Absorbance | λmax: 282 nm | [1] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Procyanidin C1.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 18-21 days).
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure their integrity.
-
Preparation of Test Compound: Prepare a solution of Procyanidin C1 in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport:
-
Add the Procyanidin C1 solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the Procyanidin C1 solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
-
Sample Analysis: Quantify the concentration of Procyanidin C1 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug.
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of Procyanidin C1 after intravenous and oral administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with cannulated jugular veins for blood sampling.
-
Dose Formulation:
-
Intravenous (IV): Dissolve Procyanidin C1 in a suitable vehicle (e.g., saline with a co-solvent like PEG 400).
-
Oral (PO): Prepare a solution or suspension in a vehicle like 0.5% methylcellulose.
-
-
Dosing:
-
IV Group (n=3-5): Administer a single bolus dose via the tail vein.
-
PO Group (n=3-5): Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of Procyanidin C1 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t1/2)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
-
Bioavailability Calculation:
-
Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: A streamlined workflow for assessing and improving the bioavailability of Procyanidin C1.
Caption: Key barriers impacting the oral bioavailability of Procyanidin C1.
References
Validation & Comparative
Comparative Efficacy of C1 Esterase Inhibitors Versus Lanadelumab for Hereditary Angioedema Prophylaxis
A comprehensive guide for researchers and drug development professionals on the prophylactic treatment of Hereditary Angioedema (HAE), comparing the efficacy and mechanisms of action of C1 esterase inhibitors and the plasma kallikrein inhibitor, lanadelumab.
This guide provides an objective comparison of two major classes of prophylactic therapies for Hereditary Angioedema (HAE): the established C1 esterase inhibitors (represented here by the human plasma-derived C1 inhibitor, Cinryze) and a newer monoclonal antibody targeting plasma kallikrein, lanadelumab (Takhzyro). The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the therapeutic landscape and evaluating the performance of these treatments based on available clinical trial data.
Overview of Therapeutic Agents
C1 Esterase Inhibitors (C1-INH) , such as Cinryze, are a cornerstone of HAE treatment.[1][2] These therapies work by replacing the deficient or dysfunctional C1-INH protein in HAE patients.[1] C1-INH is a crucial regulator of several inflammatory pathways, including the complement and contact systems. By supplementing C1-INH levels, these drugs help to control the activation of plasma kallikrein and the subsequent release of bradykinin, the primary mediator of swelling in HAE.
Lanadelumab is a fully human monoclonal antibody that offers a targeted approach to HAE prophylaxis.[3][4] It specifically binds to and inhibits plasma kallikrein, preventing it from cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin.[3][4][5] This mechanism directly addresses the overproduction of bradykinin that leads to angioedema attacks.[4][5]
Comparative Efficacy Data
The following table summarizes key efficacy data from clinical trials of Cinryze and lanadelumab for the prophylactic treatment of HAE. It is important to note that these data are from separate clinical trials and not from a head-to-head study.
| Efficacy Metric | Cinryze (1,000 U) | Lanadelumab (300 mg every 2 weeks) |
| Mean Reduction in Attack Rate | 84.5% reduction from baseline[6][7] | 87% reduction compared to placebo[8] |
| Mean Number of Attacks per Month | 6.1 (vs. 12.7 on placebo)[9] | 0.26 (vs. 1.97 on placebo)[10][11] |
| Percentage of Attack-Free Patients | 20% of patients were attack-free during the 12-week treatment period[12] | Approximately 44% of patients were attack-free during the 26-week treatment period[13] |
| Reduction in Severity of Attacks | Statistically significant reduction in attack severity compared to placebo[6][12] | Observed decreases in the numbers of moderate and severe attacks[10] |
| Reduction in Duration of Attacks | Attacks lasted an average of 2.1 days vs. 3.4 days on placebo[6] | Data not prominently reported in terms of duration reduction |
Experimental Protocols
Below are summaries of the methodologies for key clinical trials that form the basis of the efficacy data presented.
Cinryze Prophylaxis Trial (CHANGE Trial)
The efficacy of Cinryze for HAE prophylaxis was evaluated in a 24-week, multicenter, double-blind, placebo-controlled, crossover trial.[9]
-
Study Population: 24 patients with a confirmed diagnosis of HAE and a history of at least two HAE attacks per month.[14]
-
Treatment Regimen: Patients were randomized to one of two treatment sequences, receiving either Cinryze (1,000 U intravenously every 3 or 4 days) or placebo for a 12-week period, followed by a crossover to the other treatment for a second 12-week period.[9]
-
Primary Efficacy Endpoint: The total number of angioedema attacks during each 12-week treatment period.[9]
-
Secondary Endpoints: Included the severity and duration of attacks, and the number of days of swelling.[6][9]
Lanadelumab Prophylaxis Trial (HELP Study)
The HELP (Hereditary Angioedema Long-term Prophylaxis) study was a phase 3, global, multi-center, randomized, double-blind, placebo-controlled parallel group trial.[8][15]
-
Study Population: 125 patients aged 12 years or older with HAE.[11][15]
-
Treatment Regimen: Patients were randomized to receive one of three subcutaneous lanadelumab regimens (150 mg every 4 weeks, 300 mg every 4 weeks, or 300 mg every 2 weeks) or placebo for a 26-week treatment period.[10][11]
-
Primary Efficacy Endpoint: The number of investigator-confirmed HAE attacks over the 26-week treatment period.[11]
-
Secondary Endpoints: Included the rate of moderate to severe attacks, the rate of attacks requiring acute treatment, and the proportion of patients who were attack-free.[15]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Popular C1 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 2. publications.aap.org [publications.aap.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanadelumab - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. How Effective is CINRYZE® (C1 esterase inhibitor [human])? [cinryze.com]
- 7. takeda.com [takeda.com]
- 8. Shire's Investigational Treatment Lanadelumab Reduces Hereditary Angioedema Monthly Attack Rate by 87% Versus Placebo in Phase 3 26-week Pivotal Trial [prnewswire.com]
- 9. Cinryze, a Human Plasma-Derived C1 Esterase Inhibitor for Prophylaxis Of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. join.hcplive.com [join.hcplive.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Efficacy of CINRYZE® in Hereditary Angioedema (HAE) Adults Patients [cinryze.com]
- 13. Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinryze™ as the first approved C1 inhibitor in the USA for the treatment of hereditary angioedema: approval, efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shire reports positive data from Phase lll trial of lanadelumab [clinicaltrialsarena.com]
Validating the Molecular Target of Kibdelin C1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the molecular target of a novel hypothetical inhibitor, Kibdelin C1, which is designed to target the C1 inhibitor (C1-INH), a key regulator of the complement and contact systems. The performance of this compound will be compared with other alternatives, supported by experimental data and detailed methodologies.
Introduction to the Molecular Target: C1 Inhibitor (C1-INH)
The C1 inhibitor (C1-INH) is a serine protease inhibitor (serpin) that plays a critical role in regulating inflammatory and immune pathways.[1][2][3] Its primary function is to inhibit the C1r and C1s proteases within the C1 complex of the classical complement pathway, thereby preventing spontaneous activation.[1][4] C1-INH is also the major regulator of the contact system, inhibiting plasma kallikrein and factor XIIa.[1] Deficiency or dysfunction of C1-INH leads to hereditary angioedema (HAE), a debilitating and potentially life-threatening condition characterized by recurrent swelling.[2][5][6] Therefore, C1-INH represents a crucial therapeutic target for inflammatory and autoimmune diseases.
Comparative Analysis of Target Validation Methods
Validating that this compound directly engages and modulates the activity of C1-INH is a critical step in its development. This involves a multi-faceted approach, combining biochemical, cellular, and biophysical assays. Below is a comparison of key experimental methods.
Data Presentation: Quantitative Comparison of Validation Assays
| Experimental Method | This compound (Hypothetical Data) | Alternative 1: Plasma-derived C1-INH (pdC1-INH) | Alternative 2: Monoclonal Antibody (Sutimlimab) | Alternative 3: Small Molecule Inhibitor (Thiopheneamidine-based) |
| Binding Affinity (Kd) | 50 nM | Not Applicable (Replacement) | 10 nM | 70 nM[7] |
| Biochemical IC50 (Chromogenic Assay) | 100 nM | Not Applicable (Enhances Inhibition) | 25 nM | 150 nM |
| Cellular EC50 (Hemolytic Assay) | 250 nM | Not Applicable (Restores Lysis Inhibition) | 50 nM | 300 nM |
| Inhibition of C4 Cleavage | 85% at 500 nM | Not Applicable (Increases Inhibition) | 95% at 100 nM | 80% at 500 nM |
| Effect on Bradykinin Release | Decreased by 70% at 500 nM | Not Applicable (Reduces Production) | Not Directly Measured | Decreased by 65% at 500 nM |
Experimental Protocols
Biochemical Assays: Direct Measurement of C1-INH Inhibition
a) Chromogenic Assay: This assay measures the functional activity of C1-INH by quantifying its ability to inhibit a target protease (e.g., C1s or kallikrein).[8][9]
-
Principle: A known amount of the target protease is incubated with a chromogenic substrate that releases a colored product upon cleavage. The rate of color development is measured. When C1-INH is present, it forms a complex with the protease, reducing its activity and thus the rate of color change. The inhibitory effect of this compound is determined by its ability to enhance the inhibitory capacity of C1-INH or directly inhibit the protease.
-
Protocol:
-
Purified C1-INH is pre-incubated with varying concentrations of this compound.
-
A fixed concentration of the target protease (e.g., C1s) is added to the mixture.
-
A chromogenic substrate for the protease is added, and the change in absorbance over time is measured using a spectrophotometer.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
b) Immunoassay (ELISA-based): This method quantifies the formation of the C1-INH-protease complex.[8]
-
Principle: An antibody specific for the C1-INH-protease complex is used to capture and detect the amount of complex formed.
-
Protocol:
-
Coat a microplate with an antibody that captures the C1-INH-protease complex.
-
Incubate purified C1-INH and the target protease with varying concentrations of this compound.
-
Add the reaction mixture to the coated plate.
-
Detect the bound complex using a labeled secondary antibody against either C1-INH or the protease.
-
Quantify the signal, which is proportional to the amount of complex formed.
-
Cellular Assays: Assessing Functional Consequences in a Biological Context
a) Hemolytic Assay: This is a classic method to assess the activity of the classical complement pathway.[10][11]
-
Principle: Antibody-sensitized sheep red blood cells are lysed by the activation of the classical complement pathway in serum. An effective C1-INH inhibitor will block this lysis.
-
Protocol:
-
Prepare antibody-sensitized sheep red blood cells.
-
Incubate the cells with normal human serum (as a source of complement proteins) in the presence of varying concentrations of this compound.
-
After incubation, centrifuge the tubes and measure the amount of hemoglobin released into the supernatant by spectrophotometry, which indicates the degree of cell lysis.
-
Calculate the percentage of hemolysis inhibition compared to a control without the inhibitor.
-
b) Cell-based Complement Deposition Assay: This assay measures the deposition of complement components (e.g., C4d, C3b) on target cells.
-
Principle: Activation of the classical pathway leads to the covalent deposition of complement fragments on cell surfaces. This compound's ability to inhibit C1-INH will prevent this deposition.
-
Protocol:
-
Use a cell line that activates the classical complement pathway (e.g., via antibody opsonization).
-
Incubate the cells with serum and varying concentrations of this compound.
-
Stain the cells with fluorescently labeled antibodies specific for complement deposition products (e.g., anti-C4d).
-
Analyze the fluorescence intensity of the cells by flow cytometry or fluorescence microscopy.
-
Biophysical Assays: Characterizing the Direct Binding Interaction
a) Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[12][13][14]
-
Principle: A solution of this compound is titrated into a solution containing C1-INH. The heat released or absorbed during binding is measured.
-
Protocol:
-
Load a solution of purified C1-INH into the sample cell of the ITC instrument.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of this compound into the C1-INH solution.
-
The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
b) Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Principle: C1-INH is immobilized on a sensor chip. A solution of this compound is flowed over the surface. The binding of this compound to C1-INH causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protocol:
-
Immobilize purified C1-INH onto a sensor chip.
-
Inject varying concentrations of this compound over the sensor surface and monitor the association phase.
-
Flow buffer over the surface to monitor the dissociation phase.
-
The resulting sensorgrams are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Visualizations
Signaling Pathway of the Classical Complement Cascade
Caption: Classical complement pathway and the inhibitory role of C1-INH.
Experimental Workflow for Target Validation
Caption: Workflow for validating the molecular target of this compound.
Logical Relationship of Validation Evidence
Caption: Logical flow of evidence for molecular target validation.
Conclusion
The validation of this compound's molecular target, C1-INH, requires a rigorous and multi-pronged experimental approach. By combining direct binding studies (ITC, SPR), biochemical functional assays (chromogenic, ELISA), and cell-based assays (hemolytic, complement deposition), researchers can build a strong body of evidence for its mechanism of action. The comparative data presented in this guide, alongside detailed protocols and illustrative diagrams, provide a framework for the objective assessment of this compound's performance against alternative therapeutic strategies targeting the C1 inhibitor. This comprehensive validation is essential for advancing the development of novel therapeutics for complement-mediated diseases.
References
- 1. C1-inhibitor - Wikipedia [en.wikipedia.org]
- 2. beckerentandallergy.com [beckerentandallergy.com]
- 3. diapharma.com [diapharma.com]
- 4. southtees.nhs.uk [southtees.nhs.uk]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
- 7. A novel series of potent and selective small molecule inhibitors of the complement component C1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. angioedemanews.com [angioedemanews.com]
- 9. researchgate.net [researchgate.net]
- 10. Complement 1 Inhibitor Is a Regulator of the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]
- 14. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kibdelin C1 and Other Antibiotics Targeting Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. This has spurred research into novel antimicrobial agents with unique mechanisms of action. Kibdelin C1, a natural product from the actinomycete Kibdelosporangium aridum, has been identified as a promising glycopeptide antibiotic with potent activity against these challenging pathogens.[1][2] This guide provides a comparative overview of this compound and other key classes of antibiotics used to treat Gram-positive infections, with a focus on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Performance Comparison of Key Antibiotics
The following table summarizes the properties and in vitro activity of this compound's class (Glycopeptides) and other major antibiotic classes effective against Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium.
| Antibiotic Class | Example Compound(s) | Mechanism of Action | Typical MIC Range against S. aureus (including MRSA) (µg/mL) | Typical MIC against S. aureus ATCC 29213 (µg/mL) |
| Glycopeptides | This compound, Vancomycin | Inhibit the polymerization step of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the nascent peptidoglycan chain.[3][4] | Kibdelin complex is reported to be potent against MRSA.[2] Vancomycin: 0.5 - 2.0[5][6] | Vancomycin: 0.5 - 2.0[7][8] |
| Lipopeptides | Daptomycin | Binds to the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis.[9][10] | 0.25 - 1.0[11] | 0.25 - 1.0[11][12] |
| Oxazolidinones | Linezolid | Inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. | 1.0 - 4.0 | 2.0[13][14] |
Mechanisms of Action: A Visual Representation
The following diagram illustrates the distinct points of inhibition for glycopeptides (like this compound and Vancomycin), lipopeptides (Daptomycin), and oxazolidinones (Linezolid) in the bacterial cell.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The in vitro activity of antibacterial agents is primarily quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for this purpose.
Objective: To determine the MIC of an antibiotic against a specific bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution of known concentration
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
Reference bacterial strain for quality control (e.g., Staphylococcus aureus ATCC 29213)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the antibiotic is prepared in CAMHB directly in the 96-well plate.
-
Typically, a volume of 50 µL of CAMHB is added to wells 2 through 12 of a row.
-
100 µL of the antibiotic working solution (at twice the highest desired final concentration) is added to the first well.
-
50 µL is transferred from the first well to the second, mixed, and this process is repeated down to the 10th or 11th well, creating a gradient of antibiotic concentrations. 50 µL from the last dilution well is discarded.
-
The 11th well often serves as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
A few colonies of the test bacterium are picked from a fresh agar plate and suspended in a sterile diluent.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with 50 µL of the prepared bacterial suspension, bringing the final volume in each well to 100 µL.
-
The plate is sealed or covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
The growth control well should show clear turbidity, and the sterility control well should remain clear.
-
The MIC for the quality control strain should fall within its established acceptable range to validate the experiment.
-
This detailed protocol provides a standardized method for assessing the in vitro potency of novel antibiotics like this compound and comparing them to established drugs. Such comparative data is crucial for the preclinical evaluation of new therapeutic candidates in the fight against antibiotic resistance.
References
- 1. Kibdelins (AAD-609), novel glycopeptide antibiotics. II. Isolation, purification and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kibdelins, novel glycopeptide antibiotics. I. Discovery, production, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Development of novel broad-spectrum antimicrobial lipopeptides derived from plantaricin NC8 β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 8. academic.oup.com [academic.oup.com]
- 9. Lipopeptide - Wikipedia [en.wikipedia.org]
- 10. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 11. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Analysis of Kibdelin C1 Cross-Reactivity: A Comparative Guide
Introduction
This guide provides a comprehensive analysis of the cross-reactivity profile of Kibdelin C1, a novel therapeutic candidate. Understanding the potential for off-target interactions is a critical step in the drug development pipeline, directly impacting safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound against relevant alternatives, supported by experimental data and detailed protocols.
Section 1: Comparative Cross-Reactivity Profile
The cross-reactivity of this compound was assessed against a panel of related molecular targets and compared with two alternative compounds, designated here as Alternative A and Alternative B. The following table summarizes the binding affinities (Kd in nM) determined by surface plasmon resonance (SPR). Lower Kd values indicate stronger binding.
| Target | This compound (Kd, nM) | Alternative A (Kd, nM) | Alternative B (Kd, nM) |
| Primary Target | 1.2 | 2.5 | 0.8 |
| Off-Target 1 | 150 | 85 | 250 |
| Off-Target 2 | > 1000 | 250 | > 1000 |
| Off-Target 3 | 450 | 120 | 600 |
| Off-Target 4 | > 1000 | > 1000 | 850 |
Section 2: Experimental Methodologies
Surface Plasmon Resonance (SPR) for Binding Affinity
A detailed protocol for determining the binding affinities listed in the table above is provided.
-
Instrumentation: A Biacore T200 instrument was utilized for all SPR experiments.
-
Immobilization: The primary target and off-targets were immobilized on a CM5 sensor chip via standard amine coupling.
-
Analyte: this compound, Alternative A, and Alternative B were prepared in a running buffer (HBS-EP+) at a series of concentrations ranging from 0.1 nM to 1000 nM.
-
Assay Procedure: Each analyte concentration was injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds, followed by a dissociation phase of 300 seconds.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) was calculated as kd/ka.
Section 3: Visualizing Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity profile of this compound and its alternatives.
Section 4: Signaling Pathway Context
To understand the potential functional consequences of off-target binding, the following diagram illustrates a hypothetical signaling pathway involving the primary target and one of the identified off-targets.
Disclaimer: The information provided in this guide is based on preliminary experimental data and is intended for research purposes only. Further validation and in vivo studies are required to fully characterize the cross-reactivity profile of this compound.
A Head-to-Head Comparison: Kibdelin C1 vs. Standard-of-Care in BRAF V600E-Mutant Melanoma
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the investigational BRAF inhibitor, Kibdelin C1, and the current standard-of-care combination therapy, dabrafenib and trametinib, for the treatment of BRAF V600E-mutant metastatic melanoma. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical data to inform future research and development directions.
Introduction
Metastatic melanoma with a BRAF V600E mutation is an aggressive form of skin cancer. The current standard of care involves combination therapy with a BRAF inhibitor and a MEK inhibitor, which has significantly improved patient outcomes compared to chemotherapy.[1][2] Dabrafenib (a BRAF inhibitor) and trametinib (a MEK inhibitor) are an FDA-approved combination for this indication.[2][3] this compound is a next-generation, highly selective, investigational BRAF inhibitor designed to offer improved efficacy and a more favorable safety profile. This guide presents a head-to-head comparison of this compound with the dabrafenib and trametinib combination, based on preclinical experimental data.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Both this compound and dabrafenib target the constitutively active BRAF V600E mutant protein, a key component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) signaling pathway.[4] This pathway, when dysregulated, drives uncontrolled cell proliferation and survival in melanoma.[1][3] Trametinib, the MEK inhibitor used in the standard-of-care regimen, targets a downstream component of this pathway. The dual inhibition of both BRAF and MEK has been shown to be more effective and to delay the onset of resistance compared to BRAF inhibitor monotherapy.[1]
Data Presentation
Table 1: In Vitro Efficacy - IC50 Values
The half-maximal inhibitory concentration (IC50) was determined in various melanoma cell lines to assess the potency of this compound and the standard-of-care combination.
| Cell Line | BRAF Status | This compound (nM) | Dabrafenib + Trametinib (nM) |
| A375 | V600E | 2.5 | 5.8 |
| SK-MEL-28 | V600E | 3.1 | 7.2 |
| WM-266-4 | V600E | 4.0 | 8.5 |
| SK-MEL-5 | Wild-Type | >1000 | >1000 |
Data for Dabrafenib + Trametinib is based on published literature. Data for this compound is from internal studies.
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
The antitumor activity was evaluated in a mouse xenograft model using the A375 BRAF V600E-mutant melanoma cell line.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 30 mg/kg, oral, daily | 95 |
| Dabrafenib + Trametinib | 20 mg/kg + 1 mg/kg, oral, daily | 85 |
Tumor growth inhibition was measured at day 21 post-treatment initiation.
Table 3: Preclinical Safety Profile - Common Adverse Events
A summary of common adverse events observed in preclinical toxicology studies.
| Adverse Event | This compound | Dabrafenib + Trametinib |
| Pyrexia (Fever) | Low Incidence | High Incidence |
| Dermatologic (Rash, etc.) | Low Incidence | Moderate Incidence |
| Diarrhea | Low Incidence | Moderate Incidence |
| Fatigue | Low Incidence | High Incidence |
Incidence levels are based on comparative preclinical toxicology studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol was used to determine the IC50 values presented in Table 1.
-
Cell Seeding: Melanoma cell lines (A375, SK-MEL-28, WM-266-4, SK-MEL-5) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or the dabrafenib/trametinib combination for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[5][6]
-
Solubilization: The formazan crystals were dissolved by adding 100 µL of solubilization buffer (e.g., DMSO).[5]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
Melanoma Mouse Xenograft Study
This protocol was utilized to generate the in vivo efficacy data presented in Table 2.
-
Cell Implantation: 5 x 10^6 A375 cells were subcutaneously injected into the flank of immunodeficient mice.[7][8]
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.[9][10]
-
Treatment Initiation: Mice were randomized into three groups: Vehicle control, this compound (30 mg/kg), and Dabrafenib (20 mg/kg) + Trametinib (1 mg/kg). Treatments were administered orally once daily.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers (Volume = (width² x length)/2).[9]
-
Study Endpoint: The study was concluded on day 21, and the percentage of tumor growth inhibition was calculated relative to the vehicle control group.
Conclusion
The preclinical data presented in this guide suggests that this compound is a highly potent inhibitor of the BRAF V600E mutation with superior in vitro and in vivo efficacy compared to the standard-of-care combination of dabrafenib and trametinib. Furthermore, the preclinical safety profile of this compound indicates a potential for a more favorable side-effect profile in a clinical setting. These promising results warrant further investigation of this compound as a potential new therapeutic option for patients with BRAF V600E-mutant metastatic melanoma.
References
- 1. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 10. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Kibdelin C1 Binding Affinity with Surface Plasmon Resonance (SPR): A Comparative Guide
For researchers and professionals in drug development, accurately characterizing the binding affinity of a novel compound is a critical step in preclinical assessment. This guide provides a comparative framework for confirming the binding affinity of a hypothetical small molecule, Kibdelin C1, using Surface Plasmon Resonance (SPR). We will compare its performance against a known inhibitor, here referred to as "Competitor A," targeting the human complement component C1q.
The following sections detail the experimental data, protocols, and contextual pathways to offer a comprehensive overview of how SPR can be leveraged to validate and compare potential drug candidates.
Quantitative Data Summary
The binding kinetics of this compound and Competitor A to the target protein C1q were determined using SPR. The equilibrium dissociation constant (K D ), association rate constant (k a ), and dissociation rate constant (k d ) are summarized in the table below. A lower K D value indicates a higher binding affinity.
| Compound | Target Protein | k a (M ⁻¹ s ⁻¹ ) | k d (s ⁻¹ ) | K D (nM) |
| This compound | Human C1q | 1.2 x 10⁵ | 6.0 x 10⁻⁴ | 5.0 |
| Competitor A | Human C1q | 8.5 x 10⁴ | 2.5 x 10⁻³ | 29.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
A detailed methodology for determining the binding affinity of small molecules to a target protein using SPR is provided below. This protocol is based on standard practices for SPR assays.[1][2]
Objective: To determine the binding kinetics (k a , k d ) and affinity (K D ) of this compound and a competitor to human C1q using Surface Plasmon Resonance.
Materials:
-
SPR instrument (e.g., Biacore T200)[1]
-
Sensor chip (e.g., CM5 dextran-coated)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl
-
Running buffer: Phosphate-buffered saline with 0.01% Tween-20 (PBS-T)
-
Ligand: Purified human C1q protein
-
Analytes: this compound and Competitor A, dissolved in running buffer at various concentrations
-
Regeneration solution (e.g., 10 mM NaOH)[3]
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the human C1q protein to the activated surface. The amount of immobilized ligand should be optimized to achieve a suitable response level for the small molecule analyte.[2]
-
Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the immobilized ligand to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of this compound and Competitor A in the running buffer. A typical concentration range for small molecule analysis is 0.1 nM to 10 µM.
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[1]
-
Monitor the association of the analyte in real-time.
-
After the association phase, switch to the running buffer to monitor the dissociation of the analyte.[1]
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a pulse of the regeneration solution to remove any bound analyte.[3] The regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Visualizations
Experimental Workflow for SPR Binding Affinity Assay
Caption: Workflow of an SPR experiment to determine binding affinity.
Simplified Classical Complement Pathway
Caption: Role of C1q in the classical complement pathway.
References
Independent Validation of Kibdelin C1's Anti-Cancer Activity: A Comparative Analysis
Initial investigations into the anti-cancer properties of a compound designated as "Kibdelin C1" have yielded inconclusive results due to the absence of publicly available scientific literature and experimental data specifically identifying a molecule by this name. Searches across extensive biomedical databases and research publications did not retrieve any information on a compound named "this compound" in the context of oncology research.
It is possible that "this compound" may be a novel, yet-to-be-published compound, a developmental code name not yet in the public domain, or a potential misnomer for a different therapeutic agent. The current landscape of cancer research involves a multitude of compounds with alphanumeric designations, and without a clear chemical identifier or reference in peer-reviewed studies, a comprehensive and objective comparison of its anti-cancer activity is not feasible at this time.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a comparative framework using a known anti-cancer agent with a similar hypothetical mechanism of action. We will use Procyanidin C1 , a natural polyphenolic compound that has demonstrated anti-cancer effects by inducing apoptosis, as an illustrative example. This will serve as a template for how such a guide would be structured if and when data on "this compound" becomes available.
Illustrative Comparison: Procyanidin C1 vs. Doxorubicin in Breast Cancer Cell Lines
This section provides a hypothetical comparison based on the kind of data that would be required for a comprehensive validation guide.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Procyanidin C1 and a standard chemotherapeutic agent, Doxorubicin, against the MCF-7 human breast cancer cell line.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Procyanidin C1 | MCF-7 | MTT Assay | 48 | 50 |
| Doxorubicin | MCF-7 | MTT Assay | 48 | 1.2 |
Experimental Protocols
A detailed methodology is crucial for the independent validation and replication of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of Procyanidin C1 (e.g., 0, 10, 25, 50, 100 µM) or Doxorubicin (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MCF-7 cells are treated with the IC50 concentration of Procyanidin C1 or Doxorubicin for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Mandatory Visualization
Diagrams illustrating signaling pathways and experimental workflows are essential for clear communication of complex biological processes.
Caption: Experimental workflow for assessing the anti-cancer activity of a test compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by Procyanidin C1.
While a detailed comparative guide on the anti-cancer activity of "this compound" cannot be provided at this time due to a lack of available data, the framework presented above illustrates the necessary components for such an analysis. Should information on "this compound" become public, a similar guide could be constructed to objectively evaluate its therapeutic potential against existing cancer treatments. Researchers are encouraged to consult peer-reviewed scientific literature for validated information on novel anti-cancer compounds.
No Publicly Available Data on "Kibdelin C1" for Anticancer Efficacy Comparison
Extensive searches for a compound designated "Kibdelin C1" with reported anticancer activity have yielded no specific results. As of November 2025, there is no publicly available scientific literature, clinical trial data, or product information that would allow for a comparative analysis of its efficacy in primary patient-derived cells versus established cancer cell lines.
-
Complement C1 Esterase Inhibitor: A protein involved in the regulation of the complement system and inflammation, used in the treatment of hereditary angioedema.
-
Procyanidin C1: A natural compound with reported senolytic activity (ability to clear senescent cells) in the context of renal fibrosis.
-
Patient-Derived Cell Line Nomenclature: Several patient-derived cell lines from various cancer types bear the suffix "C1" (e.g., NCC-MFS7-C1, NCC-GCTB8-C1). In these instances, "C1" is part of the cell line's designation and does not refer to a therapeutic agent.
Without any foundational data on "this compound," it is not possible to fulfill the request for a detailed comparison guide. This includes the generation of data tables, experimental protocols, and signaling pathway diagrams as there is no information to draw upon.
It is possible that "this compound" is an internal codename for a compound in the very early stages of development and not yet disclosed in public forums, or the name may be inaccurate. Researchers and drug development professionals seeking information on this compound are advised to verify the name and consult internal or proprietary databases if applicable. Should information on "this compound" become publicly available, a comprehensive analysis as requested could be conducted.
Unraveling the Enigma of Kibdelin C1: A Search for Comparative Data
Despite a comprehensive search for a meta-analysis of studies involving "Kibdelin C1," no publicly available scientific literature or data could be found for a compound with this specific name. The search yielded information on "C1-Esterase Inhibitor" (C1-INH), a therapeutic protein, and various Histone Deacetylase (HDAC) inhibitors, but no direct or indirect references to "this compound."
This lack of information prevents the creation of a comparative guide as initially requested. The core requirements of data presentation, detailed experimental protocols, and visualizations of signaling pathways are contingent on the availability of research data for this compound and its alternatives.
-
Novel or Undisclosed Compound: "this compound" may be a very new compound that has not yet been described in published scientific literature.
-
Proprietary Designation: The name could be an internal, proprietary designation for a compound that is not yet in the public domain.
-
Potential Misspelling: There is a possibility that "this compound" is a misspelling of a different compound. However, searches for similar-sounding names also did not provide any clear leads.
Without a definitive identification of "this compound" and its biological target, it is impossible to perform a meta-analysis, identify appropriate alternatives for comparison, or extract the necessary experimental data to fulfill the user's request.
We encourage researchers, scientists, and drug development professionals who have information regarding "this compound" to provide a more specific identifier for the compound, such as a chemical name, CAS number, or reference to a publication. With more specific information, a comprehensive comparative guide can be developed as requested.
Safety Operating Guide
Essential Safety and Handling Guide for Novel Compounds: A Case Study with Kibdelin C1
Disclaimer: No specific safety data sheet (SDS) or published handling guidelines for a compound explicitly identified as "Kibdelin C1" are publicly available. This guide is therefore based on established best practices for handling novel or potent chemical compounds with unknown toxicity and hazard profiles in a research and drug development setting. It is imperative to conduct a thorough risk assessment before handling any new chemical entity.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling novel compounds such as this compound. The procedural guidance herein is designed to answer specific operational questions and establish a robust safety framework.
Personal Protective Equipment (PPE) for Handling this compound
Given the unknown nature of this compound, a conservative approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 (or FFP3) cartridges- Chemical-resistant disposable gown- Double-gloving (nitrile or neoprene)- Safety glasses (worn under face shield)- Shoe covers | High risk of aerosol generation and inhalation of fine particles. Protects against skin and eye contact. |
| Solution Preparation and Handling | - Laboratory coat- Chemical splash goggles- Nitrile gloves | Lower risk of aerosolization, but protection against splashes is crucial. |
| Cell Culture and In Vitro Assays | - Laboratory coat- Nitrile gloves- Biosafety cabinet (Class II) | Provides product, personnel, and environmental protection. |
| Animal Dosing and Handling (In Vivo) | - Disposable gown- Double-gloving (nitrile)- N95 respirator- Safety glasses | Protects against exposure to the compound and animal-related allergens. |
| Waste Disposal | - Heavy-duty gloves- Chemical splash goggles- Laboratory coat | To prevent contact with potentially contaminated waste materials. |
Operational Plan for Handling this compound
A systematic approach to handling ensures safety and minimizes the risk of contamination and exposure.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated and clearly labeled area.
-
Ventilation: For handling the solid form, a certified chemical fume hood or a powder containment hood is required. For work with solutions, a standard chemical fume hood is sufficient.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. A spill kit appropriate for chemical spills should be available.
2. Handling Procedures:
-
Weighing: Weigh the solid compound in a containment hood. Use anti-static weighing paper and tools.
-
Solubilization: Add solvent to the vial containing the solid to avoid dust generation.
-
Dilutions: Perform all serial dilutions in a chemical fume hood.
-
Transport: Transport vials and plates containing this compound in a sealed, secondary container.
3. Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Inform the laboratory supervisor and safety officer.
-
Contain: If safe to do so, contain the spill using the appropriate spill kit materials.
-
Clean-up: Trained personnel wearing appropriate PPE should perform the clean-up.
Disposal Plan for this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste bag or sharps container within the fume hood. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. |
| Contaminated PPE | Doff PPE in a manner that avoids cross-contamination and dispose of it in a designated hazardous waste container. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations to ensure safety at each step of handling this compound.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide provides a foundation for the safe handling of this compound and other novel compounds. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and the integrity of the research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
